Deanol orotate
Description
Properties
IUPAC Name |
2-(dimethylamino)ethanol;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.C4H11NO/c8-3-1-2(4(9)10)6-5(11)7-3;1-5(2)3-4-6/h1H,(H,9,10)(H2,6,7,8,11);6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHGCLWGNSVXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCO.C1=C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162762 | |
| Record name | Deanol orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446-06-6 | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 2-(dimethylamino)ethanol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deanol orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deanol orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, compound with 2-(dimethylamino)ethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEANOL OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/011841169V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Chemical Characterization of Deanol Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deanol orotate, a salt formed from deanol (dimethylaminoethanol) and orotic acid, is a compound of interest in neuroscience and pharmacology. Deanol is a precursor to choline, which is essential for the synthesis of the neurotransmitter acetylcholine.[1][2][3][4] Orotic acid, a precursor in pyrimidine nucleotide biosynthesis, has been investigated for its potential cognitive and cardioprotective effects. This technical guide outlines a proposed methodology for the synthesis of this compound and details its comprehensive chemical characterization. The information provided is intended to serve as a foundational resource for researchers engaged in the study and development of nootropic compounds and other neuropharmacological agents.
Synthesis of this compound
Proposed Synthetic Protocol: Salt Formation
Reaction Scheme:
Experimental Protocol:
-
Reactant Preparation:
-
Accurately weigh equimolar amounts of orotic acid and deanol.
-
Dissolve the orotic acid in a suitable polar solvent, such as ethanol or a mixture of ethanol and water, with gentle heating if necessary to achieve complete dissolution.
-
In a separate vessel, dissolve the deanol in the same solvent.
-
-
Reaction:
-
Slowly add the deanol solution to the orotic acid solution with continuous stirring at room temperature.
-
An immediate precipitation of the this compound salt may be observed.
-
Continue stirring the reaction mixture for a period of 2-4 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent system, which may require some experimentation to determine the optimal solvent or solvent mixture.
-
-
Drying:
-
Dry the purified this compound crystals under vacuum at a temperature below their melting point to remove any residual solvent.
-
Alternative Synthetic Approach: Fischer Esterification
Should the formation of an ester be desired, a Fischer esterification could be employed. This would involve reacting orotic acid with an excess of deanol in the presence of a strong acid catalyst.[5]
Experimental Protocol:
-
Reaction Setup:
-
Combine orotic acid with a significant molar excess of deanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
-
Reaction Conditions:
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base.
-
Remove the excess deanol under reduced pressure.
-
The resulting crude ester would then be purified using column chromatography.
-
Chemical Characterization
A thorough chemical characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Physical Properties
| Property | Value |
| CAS Number | 1446-06-6 |
| Molecular Formula | C₉H₁₅N₃O₅ |
| Molecular Weight | 245.23 g/mol |
| Appearance | White to off-white crystalline solid (Predicted) |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Predicted ¹H NMR Chemical Shifts (in D₂O):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Orotic Acid: H at C5 | ~6.0 | s | 1H |
| Deanol: -N(CH₃)₂ | ~2.8 | s | 6H |
| Deanol: -CH₂-N | ~3.2 | t | 2H |
| Deanol: -CH₂-O | ~4.0 | t | 2H |
Predicted ¹³C NMR Chemical Shifts (in D₂O):
| Carbon | Predicted Chemical Shift (ppm) |
| Orotic Acid: C=O (C2) | ~165 |
| Orotic Acid: C=O (C4) | ~155 |
| Orotic Acid: C5 | ~100 |
| Orotic Acid: C6 | ~150 |
| Orotic Acid: COOH | ~170 |
| Deanol: -N(CH₃)₂ | ~45 |
| Deanol: -CH₂-N | ~58 |
| Deanol: -CH₂-O | ~60 |
IR spectroscopy will provide information about the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (from COOH and Deanol OH) | 3500-3200 (broad) |
| N-H stretch (Orotic Acid) | 3200-3000 |
| C-H stretch (Deanol) | 3000-2850 |
| C=O stretch (Carboxylate and Amide) | 1700-1650 |
| C=C stretch (Orotic Acid) | 1650-1600 |
| C-N stretch | 1250-1020 |
| C-O stretch | 1300-1000 |
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.
Experimental Protocol:
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Analysis: Obtain the mass spectrum in both positive and negative ion modes.
Expected Mass-to-Charge Ratios (m/z):
| Ion | Expected m/z |
| [M+H]⁺ (this compound + H⁺) | 246.10 |
| [M-H]⁻ (this compound - H⁺) | 244.09 |
| [Deanol+H]⁺ | 90.09 |
| [Orotic Acid-H]⁻ | 155.01 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the synthesized this compound and for quantitative analysis.
Experimental Protocol:
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
-
Detection: A UV detector set at a wavelength where orotic acid has strong absorbance (around 280 nm) should be used.
-
Standard Preparation: Prepare standard solutions of deanol, orotic acid, and the synthesized this compound to determine retention times and for quantification.
Proposed Mechanism of Action and Signaling Pathway
The primary proposed mechanism of action of deanol is its role as a precursor to choline, which is subsequently converted to the neurotransmitter acetylcholine.[1][2][3][4] The orotate moiety may facilitate the transport of deanol across the blood-brain barrier and provide additional metabolic benefits.
Acetylcholine Synthesis Pathway
The following diagram illustrates the proposed pathway by which deanol contributes to the synthesis of acetylcholine.
Proposed pathway of acetylcholine synthesis from deanol.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is summarized in the following diagram.
Workflow for this compound synthesis and characterization.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis and chemical characterization of this compound. The detailed protocols for synthesis, purification, and analysis, along with the predicted characterization data, offer a solid foundation for researchers to produce and verify this compound of interest. The elucidation of its mechanism of action through the acetylcholine synthesis pathway further contextualizes its potential pharmacological relevance. This document is intended to facilitate further research into the properties and applications of this compound in the fields of neuroscience and drug development.
References
- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. supplemented.co.uk [supplemented.co.uk]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Deanol Orotate: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deanol orotate, a salt composed of deanol and orotic acid, has been explored for its potential nootropic and cognitive-enhancing effects. This technical guide provides an in-depth overview of the current understanding of the pharmacokinetic and pharmacodynamic properties of this compound, with a focus on its constituent components. While comprehensive data on the combined salt is limited, this guide synthesizes the available research on deanol and orotic acid to inform researchers, scientists, and drug development professionals. The guide details the absorption, distribution, metabolism, and excretion of each component, presents the conflicting evidence surrounding the primary hypothesized mechanism of action—the enhancement of acetylcholine neurotransmission—and describes the known transport mechanisms of orotic acid. This document also includes detailed experimental protocols for key methodologies cited and visual diagrams to elucidate complex biological pathways and experimental workflows.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound as a single entity has not been extensively studied. Therefore, this section summarizes the available quantitative and qualitative data for its individual components: deanol and orotic acid.
Deanol
Deanol, also known as dimethylaminoethanol (DMAE), is a choline analogue that has been investigated for its potential as a cognitive enhancer.
Absorption and Distribution:
Following oral administration, deanol is absorbed and has been detected in the plasma. One study noted that after daily oral administration of deanol p-acetamidobenzoate, measurable plasma and cerebrospinal fluid concentrations of the parent compound were observed, and it was cleared from the plasma within 36 hours[1]. In male mice, approximately 280 nmol/g of deanol was detected in the plasma 10 minutes after an intraperitoneal dose of 300 mg/kg[2].
A critical aspect of deanol's distribution is its interaction with the blood-brain barrier (BBB). Deanol competes with choline for the same transport mechanism to cross the BBB[3]. Interestingly, the affinity of the carrier mechanism for deanol is at least as great as it is for choline, with one study reporting an inhibition constant (Ki) for deanol of 159 µM compared to a Michaelis constant (Km) for choline of 442 µM[3]. This competition may influence the extent to which deanol enters the brain.
Metabolism:
In the brain, deanol does not appear to be significantly metabolized to acetylcholine. In vivo studies in rats have shown that while deanol is present in the brain after intraperitoneal or oral administration, it is not methylated or acetylated to a significant degree[4]. The primary urinary metabolite of deanol in rats has been identified as the N-oxide of DMAE[1]. In peripheral tissues, deanol has been shown to inhibit the metabolism of choline[5].
Excretion:
Information on the specific routes and rates of deanol excretion is limited. However, its clearance from the plasma within 36 hours suggests relatively rapid elimination from the body[1].
Table 1: Summary of Deanol Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration | Reference |
| Plasma Clearance | Cleared within 36 hours | Human, Rabbit | Oral | [1] |
| Plasma Concentration | ~280 nmol/g (10 min post-dose) | Mouse | Intraperitoneal (300 mg/kg) | [2] |
| BBB Transport Ki | 159 µM | Rat | Intracarotid | [3] |
Orotic Acid
Orotic acid is a precursor in the de novo synthesis of pyrimidines and is also found in the diet, particularly in dairy products[6].
Absorption and Distribution:
The absorption of orotic acid from the gastrointestinal tract is suggested by its presence in plasma and urine after oral intake. Its transport into cells is mediated by specialized transport systems, particularly anion transporters from the solute carrier (SLC) family[7]. One specific transporter, OAT2 (SLC22A7), has been identified as an excellent substrate for orotic acid in both rats and humans[8].
Metabolism:
Once inside the cell, orotic acid is a key intermediate in the pyrimidine biosynthesis pathway, where it is converted to orotidine-5'-monophosphate (OMP)[7]. It can also be converted to uridine and utilized in the pyrimidine salvage pathway[6].
Excretion:
Orotic acid is excreted in the urine. The renal clearance of orotic acid has been reported to be significantly higher than the glomerular filtration rate, suggesting the involvement of an active tubular secretion mechanism.
Table 2: Summary of Orotic Acid Pharmacokinetic Parameters
| Parameter | Information | Species | Reference |
| Cellular Transport | Mediated by SLC transporters (e.g., OAT2) | Human, Rat | [7][8] |
| Renal Clearance | Suggests active tubular secretion | Not specified | Not specified in snippets |
Pharmacodynamic Properties
The pharmacodynamic effects of this compound are thought to be primarily driven by the deanol component, with the orotate moiety potentially influencing its absorption and bioavailability. The central hypothesis revolves around the modulation of the cholinergic system.
The Cholinergic Hypothesis: A Controversial Mechanism
The primary proposed mechanism of action for deanol is that it serves as a precursor to the neurotransmitter acetylcholine (ACh)[9][10][11]. The rationale is that by increasing the availability of choline, the direct precursor to ACh, deanol could enhance cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.
However, the evidence supporting this hypothesis is conflicting. Some studies suggest that deanol administration leads to an increase in blood choline levels, potentially by inhibiting its metabolism in peripheral tissues[5]. This elevated peripheral choline could then, in theory, be transported into the brain to support ACh synthesis.
Conversely, other research indicates that deanol may not effectively increase brain ACh levels. Studies in rodents have shown that despite increasing plasma and brain choline concentrations, deanol administration did not alter brain acetylcholine levels[4]. Furthermore, some research has found no significant increase in whole-brain ACh levels in mice after deanol administration across a range of doses and time points[12]. A significant challenge to the precursor theory is the finding that deanol competes with choline for transport across the blood-brain barrier[3]. This competition could potentially limit the amount of both deanol and choline entering the brain.
The Role of Orotic Acid
The orotate component of this compound is a precursor in pyrimidine synthesis, which is essential for the formation of DNA, RNA, and other critical cellular components[13]. It has been suggested that orotate may act as a carrier molecule, potentially enhancing the bioavailability of the substance it is paired with[13]. However, the specific impact of the orotate moiety on the pharmacodynamics of deanol has not been thoroughly investigated. Orotic acid itself is transported into cells via solute carrier (SLC) transporters[7].
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetic and pharmacodynamic properties.
In Vivo Microdialysis for Acetylcholine Measurement in the Rat Brain
This protocol is adapted from standard procedures for in vivo microdialysis to measure extracellular acetylcholine levels.
Objective: To measure real-time changes in extracellular acetylcholine concentrations in a specific brain region of an awake rat following the administration of a test compound.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Microdialysis probe and guide cannula
-
Syringe pump
-
Polyethylene tubing
-
Refrigerated fraction collector
-
Artificial cerebrospinal fluid (aCSF) solution (in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, pH 7.4)
-
Acetylcholinesterase inhibitor (e.g., neostigmine)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the stereotaxic coordinates corresponding to the target brain region (e.g., hippocampus, prefrontal cortex).
-
Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump containing aCSF with an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) to prevent acetylcholine degradation.
-
Perfuse the probe at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 60-90 minutes.
-
-
Sample Collection:
-
Collect baseline dialysate samples every 20-30 minutes into vials in a refrigerated fraction collector.
-
Administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for the desired duration post-administration.
-
-
Acetylcholine Analysis by HPLC-ED:
-
Inject the collected dialysate samples into the HPLC-ED system.
-
Separate acetylcholine from other components in the sample using a suitable chromatography column.
-
Quantify the acetylcholine concentration based on the electrochemical signal compared to a standard curve.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Quantification of Deanol in Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of deanol in plasma samples.
Objective: To accurately measure the concentration of deanol in plasma samples.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., capillary column suitable for amine analysis)
-
Internal standard (e.g., deuterated deanol)
-
Derivatizing agent (if necessary to improve chromatographic properties)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add a known amount of the internal standard.
-
Perform a liquid-liquid extraction by adding an organic solvent, vortexing, and centrifuging to separate the layers.
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
Derivatization (if required):
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the derivatizing agent and heat as required to complete the reaction.
-
Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample into the GC-MS system.
-
The GC will separate deanol from other components in the sample based on its volatility and interaction with the column stationary phase.
-
The MS will detect and quantify the deanol and internal standard based on their specific mass-to-charge ratios.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of deanol standards.
-
Determine the concentration of deanol in the plasma samples by comparing the peak area ratio of deanol to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orotic acid's interaction with cellular transport systems [cds-bsx.com]
- 8. OAT2 catalyses efflux of glutamate and uptake of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orotic acid - Wikipedia [en.wikipedia.org]
Deanol Orotate and its Effects on Acetylcholine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deanol, also known as dimethylaminoethanol (DMAE), has been a subject of scientific inquiry for decades, primarily for its potential role as a precursor to the neurotransmitter acetylcholine (ACh).[1][2] The salt form, deanol orotate, combines deanol with orotic acid, a precursor in nucleotide synthesis. This technical guide provides an in-depth analysis of the existing research on deanol and this compound, focusing on their proposed mechanisms of action related to acetylcholine synthesis. It summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the complex biochemical pathways and experimental workflows. The evidence surrounding deanol's efficacy as a direct ACh precursor is conflicting, with significant research challenging this hypothesis.[3][4] This guide aims to present a comprehensive and objective overview of the scientific literature to inform future research and development in this area.
Introduction
Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems, playing a vital role in cognitive functions such as memory and learning, as well as in muscle contraction.[5] It is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[6] The hypothesis that deanol could serve as a precursor to choline, and thereby increase acetylcholine synthesis in the brain, has been a topic of interest for its potential therapeutic applications in cognitive and behavioral disorders.[7][8] Deanol is structurally similar to choline, with the only difference being the substitution of three methyl groups with two in the amine group. The inclusion of orotic acid in the this compound formulation has been theorized to potentially enhance its bioavailability and transport across the blood-brain barrier, although direct evidence for this in the context of deanol is limited. This guide will critically evaluate the scientific evidence for these claims.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the effects of deanol administration on acetylcholine and choline levels.
Table 1: In Vivo Studies on Deanol Administration and Brain Acetylcholine/Choline Levels
| Species | Deanol Salt/Form | Dosage | Pretreatment Time | Brain Region | Change in Acetylcholine (ACh) Levels | Change in Choline (Ch) Levels | Reference |
| Mouse | Deanol-p-acetamidobenzoate | 33.3-3000 mg/kg i.p. | 1-30 min | Whole Brain | No significant increase | - | [3] |
| Mouse | Deanol-p-acetamidobenzoate | 900 mg/kg i.p. | 30 min | Striatum | Selective increase | - | [3] |
| Rat | Deanol-p-acetamidobenzoate | 550 mg/kg i.p. | 15 min | Whole Brain, Cortex, Striatum, Hippocampus | No significant increase | - | [3] |
| Rat | [2H6]Deanol | - | - | - | No alteration | Significant increase | [4] |
| Human | Deanol | Up to 600 mg three times daily | 4 weeks | - | Assumed to increase (not measured directly) | - | [7] |
Table 2: In Vitro and Mechanistic Studies
| System | Compound | Concentration/Parameters | Finding | Reference |
| Rat Brain Synaptosomes | [2H6]Deanol | - | Rapidly taken up, but not methylated or acetylated. | [4] |
| Rat Brain Synaptosomes | [2H6]Deanol | - | Weak competitive inhibitor of high-affinity choline transport. | [4] |
| Rat Blood-Brain Barrier Model | Deanol | Ki = 159 µM | Higher affinity for the choline carrier than choline itself (Km = 442 µM). | [9] |
Experimental Protocols
Quantification of Deanol, Acetylcholine, and Choline in Rodent Brain Tissue
This protocol is based on the gas chromatographic method described by Jope and Jenden (1979).[3]
Objective: To quantify the levels of deanol, acetylcholine, and choline in brain tissue following administration of deanol or this compound.
Materials:
-
Rodent models (e.g., mice, rats)
-
Deanol or this compound
-
Saline solution (for control group)
-
Internal standards (e.g., deuterated forms of analytes)
-
Reagents for tissue homogenization and extraction (e.g., formic acid, acetone)
-
Gas chromatograph with a nitrogen-phosphorus detector
Procedure:
-
Animal Dosing: Administer deanol or this compound intraperitoneally (i.p.) or orally (p.o.) at desired doses. A control group should receive a saline injection.
-
Tissue Collection: At specified time points post-administration, euthanize the animals and rapidly dissect the brain or specific brain regions (e.g., striatum, hippocampus, cortex).
-
Tissue Homogenization: Immediately homogenize the tissue samples in a solution containing an internal standard to correct for procedural losses.
-
Extraction: Perform a liquid-liquid extraction to separate the analytes from the tissue matrix.
-
Derivatization: Chemically modify the analytes to make them volatile for gas chromatography.
-
Gas Chromatography Analysis: Inject the prepared samples into the gas chromatograph. The compounds will be separated based on their physicochemical properties and detected by the nitrogen-phosphorus detector.
-
Quantification: Calculate the concentration of each analyte by comparing its peak area to that of the internal standard.
Choline Acetyltransferase (ChAT) Activity Assay
This protocol is a general procedure based on commercially available colorimetric assay kits.[10][11]
Objective: To measure the activity of choline acetyltransferase in brain tissue homogenates.
Materials:
-
Brain tissue homogenates
-
ChAT activity assay kit (containing acetyl-CoA, choline, and a colorimetric probe)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare brain tissue homogenates according to the kit's instructions.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing acetyl-CoA and choline.
-
Incubation: Add the tissue homogenate to the reaction mixture and incubate at a specified temperature (e.g., 37°C) for a set period. During this time, ChAT in the sample will catalyze the formation of acetylcholine and Coenzyme A (CoA).
-
Detection: Add a colorimetric reagent that reacts with the produced CoA to generate a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader at the specified wavelength (e.g., 324 nm).
-
Calculation: The ChAT activity is proportional to the measured absorbance and can be calculated based on a standard curve.
Signaling Pathways and Experimental Workflows
Proposed (and Contested) Metabolic Pathway of Deanol to Acetylcholine
The initial hypothesis suggested a direct conversion of deanol to acetylcholine. However, subsequent research indicates a more complex and indirect relationship.
Experimental Workflow for Assessing Deanol's Effect on Acetylcholine Synthesis
The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on acetylcholine synthesis in a preclinical setting.
Discussion and Conclusion
The prevailing scientific evidence suggests that deanol is not a straightforward precursor to acetylcholine in the brain.[3][4] Studies utilizing advanced analytical techniques have failed to demonstrate a significant increase in brain acetylcholine levels following deanol administration, except in specific brain regions at very high doses.[3] Furthermore, in vitro data indicate that deanol is not readily methylated or acetylated in brain synaptosomes and acts as a competitive inhibitor of the high-affinity choline transporter.[4] This competitive inhibition at the blood-brain barrier may, in fact, reduce the transport of choline into the brain.[9]
An alternative hypothesis is that deanol's effects may be mediated by an increase in plasma choline levels, possibly due to the inhibition of choline metabolism in peripheral tissues.[12] This elevated plasma choline could then lead to a modest increase in brain choline. However, the impact of this on acetylcholine synthesis appears to be minimal.
The role of the orotate moiety in this compound remains largely uninvestigated in the context of acetylcholine synthesis. While orotic acid has been studied in other contexts for its potential to enhance the transport of substances across the blood-brain barrier, there is currently a lack of direct evidence to support this function for deanol.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. 2-Dimethylaminoethanol (deanol): a brief review of its clinical efficacy and postulated mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Senile dementia: treatment with deanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deanol and methylphenidate in minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) - Elabscience® [elabscience.com]
- 11. msesupplies.com [msesupplies.com]
- 12. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Neuroprotective Potential of Deanol Orotate: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deanol orotate, a salt combining deanol and orotic acid, presents a compelling, albeit underexplored, candidate for neuroprotective therapies. While direct in vitro research on the combined entity is scarce, the individual components have demonstrated biological activities relevant to neuronal health. Deanol is recognized as a precursor to choline and may influence acetylcholine synthesis, a critical neurotransmitter for cognitive function.[1][2] Orotic acid, an intermediate in pyrimidine biosynthesis, has shown potential in supporting neuronal metabolism and survival, particularly under hypoxic conditions.[3][4] This technical guide synthesizes the available preclinical data on deanol and orotic acid, proposes potential neuroprotective mechanisms for this compound, and provides a comprehensive framework of experimental protocols for its in vitro evaluation.
Introduction: The Rationale for this compound in Neuroprotection
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and apoptosis.[5][6] Effective neuroprotective agents are sought to mitigate these pathological processes. This compound emerges as a dual-action candidate. The "deanol" moiety may bolster the cholinergic system, which is often compromised in neurodegenerative conditions, while the "orotate" component could provide metabolic support to stressed neurons. This guide outlines the necessary in vitro studies to validate the neuroprotective hypothesis for this compound.
Proposed Mechanisms of Neuroprotective Action
Based on the known properties of its constituents, this compound is hypothesized to exert neuroprotective effects through several mechanisms. The following signaling pathways are proposed for investigation.
Caption: Proposed dual mechanism of this compound neuroprotection.
In Vitro Experimental Framework for this compound
A systematic in vitro evaluation is necessary to determine the neuroprotective efficacy of this compound. The following experimental workflow is proposed.
Caption: Experimental workflow for in vitro neuroprotection studies.
Detailed Experimental Protocols
Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons from rodents.
-
Culture Medium: For SH-SY5Y, DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin. For primary neurons, Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assessment (MTT Assay)
-
Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 1 mM) in culture medium. Replace the old medium with the treatment medium.
-
Incubation: Incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Neuroprotection Against Oxidative Stress
-
Seeding and Pre-treatment: Plate cells as for the cytotoxicity assay. After 24 hours, pre-treat cells with non-toxic concentrations of this compound for 2-4 hours.
-
Induction of Oxidative Stress: Add hydrogen peroxide (H2O2) to a final concentration of 100-200 µM (concentration to be optimized to induce ~50% cell death).
-
Incubation: Co-incubate for 24 hours.
-
Assessment: Measure cell viability using the MTT assay.
Assessment of Apoptosis (Caspase-3 Activity Assay)
-
Experimental Setup: Follow the procedure for the neuroprotection assay.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for a commercial caspase-3 colorimetric or fluorometric assay kit.
-
Assay: Add the cell lysate to a microplate with the caspase-3 substrate.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
Measurement of Reactive Oxygen Species (ROS) (DCFDA Assay)
-
Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat as described in the neuroprotection protocol.
-
Loading with DCFDA: After treatment, wash the cells with PBS and incubate with 25 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 40 minutes at 37°C.[7]
-
Measurement: Wash the cells again with PBS and measure the fluorescence (excitation ~485 nm, emission ~535 nm).
Data Presentation: Hypothetical Quantitative Data
The following tables illustrate how quantitative data from the proposed experiments should be structured.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 50 | 97.5 ± 4.8 |
| 100 | 95.3 ± 5.5 |
| 250 | 88.1 ± 6.2 |
| 500 | 75.4 ± 7.1 |
| 1000 | 52.3 ± 8.3 |
Table 2: Neuroprotective Effect of this compound Against H2O2-Induced Oxidative Stress
| Treatment | Cell Viability (% of Control) ± SD |
| Control | 100 ± 5.2 |
| H2O2 (150 µM) | 48.7 ± 6.1 |
| H2O2 + this compound (50 µM) | 65.4 ± 5.8 |
| H2O2 + this compound (100 µM) | 78.9 ± 6.3 |
| H2O2 + this compound (250 µM) | 85.1 ± 5.9 |
Table 3: Effect of this compound on Caspase-3 Activity and ROS Production
| Treatment | Relative Caspase-3 Activity (%) ± SD | Relative ROS Production (%) ± SD |
| Control | 100 ± 8.1 | 100 ± 9.5 |
| H2O2 (150 µM) | 254.3 ± 15.7 | 310.2 ± 20.4 |
| H2O2 + this compound (100 µM) | 162.5 ± 12.3 | 185.6 ± 15.8 |
| H2O2 + this compound (250 µM) | 125.8 ± 10.9 | 130.1 ± 11.7 |
Conclusion and Future Directions
This technical guide provides a foundational framework for the in vitro investigation of this compound as a potential neuroprotective agent. The proposed experimental protocols are designed to systematically evaluate its efficacy in mitigating key aspects of neuronal damage, including oxidative stress and apoptosis. Positive findings from these in vitro studies would warrant further investigation into the specific molecular targets of this compound and progression to in vivo models of neurodegenerative diseases. The elucidation of its mechanisms of action will be crucial for its potential development as a therapeutic agent.
References
- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. | BioWorld [bioworld.com]
- 4. Effect of orotic acid on the metabolism of cerebral cortical astrocytes during hypoxia and reoxygenation: an NMR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Apoptotic Cell Death and Neuroprotective Effects of Glutathione—L-Dopa Codrug Against H2O2-Induced Cellular Toxicity | MDPI [mdpi.com]
Preclinical Safety and Toxicology Profile of Deanol Orotate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available preclinical safety and toxicology data for deanol and its salts. Limited specific data exists for deanol orotate; therefore, this profile primarily relies on studies conducted with deanol (2-dimethylaminoethanol, DMAE) and its other salt forms, such as deanol bitartrate. The toxicological properties are presumed to be driven by the deanol moiety.
Executive Summary
Deanol, a precursor to the essential nutrient choline and the neurotransmitter acetylcholine, has been investigated for various neurological and cognitive applications.[1][2] This guide provides a comprehensive overview of the preclinical safety and toxicology profile of deanol, with a focus on this compound. The available data from acute, subchronic, and reproductive toxicity studies, as well as genotoxicity assays, indicate a generally low order of toxicity. No significant genotoxic potential has been identified. This document summarizes key quantitative data, details the experimental methodologies based on established guidelines, and provides visualizations of experimental workflows and the relevant biochemical pathway.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single high-dose administration of a substance.
Quantitative Data
| Species | Route | Parameter | Value (mg/kg) | Salt Form |
| Rat | Oral | LD50 | 2,000 - 6,000 | Deanol |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guidelines 420, 423, 425)
The acute oral toxicity of deanol was likely determined using a method similar to the OECD guidelines for the testing of chemicals.[3][4][5]
-
Test Animals: Typically, young adult nulliparous, non-pregnant female rats are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before dosing.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is generally kept to a minimum.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
References
Deanol Orotate: A Historical and Technical Perspective on its Nootropic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deanol orotate, a salt combining the organic compound deanol with orotic acid, has been explored for its potential as a nootropic agent. This technical guide provides a comprehensive overview of the historical development, proposed mechanisms of action, and relevant experimental methodologies for evaluating this compound. While direct research on this compound is limited, this paper synthesizes the extensive data available for its constituent components—deanol and orotic acid—to provide a thorough understanding of its theoretical basis as a cognitive enhancer. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction: The Genesis of a Nootropic Compound
The development of this compound as a potential nootropic stems from the independent investigation of its two components: deanol (dimethylaminoethanol) and orotic acid. Deanol, a naturally occurring compound found in small amounts in the brain and in certain foods like fish, gained prominence in the mid-20th century.[1][2] It was previously marketed as the prescription drug Deaner for the management of behavioral and learning difficulties in children.[1][3][4] The primary hypothesis behind its nootropic potential has been its role as a precursor to acetylcholine, a critical neurotransmitter for learning and memory.[1][3][4]
Orotic acid, historically known as vitamin B13, is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are essential for the production of DNA, RNA, and other vital cellular components.[5] Orotic acid has also been investigated for its potential cardioprotective and neuroprotective effects and has been utilized as a carrier molecule for various minerals and drugs to potentially enhance their bioavailability.[5][6][7][8]
The synthesis of this compound, with the CAS number 1446-06-6 and the chemical formula C9H15N3O5, represents a deliberate attempt to combine the potential cholinergic effects of deanol with the metabolic and carrier-enhancing properties of orotic acid.[9] The rationale, though not explicitly detailed in readily available historical literature, can be inferred as a strategy to create a synergistic compound that may offer enhanced cognitive benefits compared to its individual constituents.
Proposed Mechanisms of Nootropic Action
The nootropic effects of this compound are theorized to arise from the combined actions of deanol and orotic acid.
The Cholinergic Hypothesis of Deanol
The principal mechanism attributed to deanol is its potential to increase acetylcholine levels in the brain.[1][3][4] The proposed pathway involves the methylation of deanol in the liver to form choline, which can then cross the blood-brain barrier to be converted into acetylcholine.
However, the efficacy of deanol as a direct precursor to acetylcholine has been a subject of scientific debate. Some studies in rodents have shown that deanol administration did not significantly increase brain acetylcholine levels.[10][11] Other research suggests that any effects on cognition may be independent of acetylcholine synthesis.
The Metabolic and Neuroprotective Role of Orotic Acid
Orotic acid's contribution to the nootropic profile of this compound is likely multifaceted:
-
Pyrimidine Synthesis: As a crucial intermediate in the de novo synthesis of pyrimidines, orotic acid supports the production of nucleotides necessary for neuronal health, repair, and synaptic plasticity.[12][13]
-
Neuroprotection: Orotic acid has demonstrated neuroprotective properties in experimental models, which may be linked to its role in cellular metabolism and energy production.[14]
-
Enhanced Bioavailability: Orotic acid has been investigated as a carrier for various substances, with the hypothesis that it may improve their transport across cell membranes.[6][15] This could potentially enhance the uptake and efficacy of deanol.
The synergistic hypothesis posits that orotic acid not only provides its own neuro-supportive benefits but also facilitates the action of deanol, leading to a more pronounced nootropic effect.
Quantitative Data from Relevant Studies
While specific clinical trial data for this compound is scarce, studies on deanol provide some quantitative insights into its potential cognitive effects. It is important to note that many of these studies used other salt forms of deanol, such as deanol bitartrate.
| Study | Population | Compound | Dosage | Duration | Key Findings | Reference |
| Ferris et al. (1977) | 14 senile outpatients | Deanol | Up to 1800 mg/day | 4 weeks | Global improvement in 10 patients (p < .01); reduced depression, irritability, and anxiety; no significant change in memory or cognitive tests. | [16] |
| Fisman et al. (1981) | Alzheimer's disease patients | Deanol | Not specified | Not specified | Did not appear to improve memory. | [3] |
| Dimpfel et al. (2003) | Healthy individuals | DMAE-containing vitamin-mineral combination | Not specified | Not specified | EEG patterns suggested increased alertness. | [17] |
| Caille (1986) | Not specified | Deanol aceglumate | Not specified | Not specified | EEG changes indicative of increased vigilance. |
Experimental Protocols
For researchers interested in investigating the nootropic properties of this compound, the following established experimental protocols for assessing cognitive enhancement and related neurochemical changes are provided.
In Vivo Assessment of Cognitive Enhancement in Rodent Models
Standard behavioral tests are crucial for evaluating the effects of nootropic compounds on learning and memory.
This test assesses spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: Rodents are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: The platform is removed, and the rodent is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Data Analysis: Comparison of escape latencies and time in the target quadrant between the this compound-treated group and a control group.
This test evaluates fear-motivated memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Training: The rodent is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief foot shock is administered.
-
Testing: After a set period (e.g., 24 hours), the rodent is returned to the light compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive experience.
-
-
Data Analysis: Comparison of step-through latencies between the treated and control groups.
Quantification of Acetylcholine Levels in Brain Tissue
To investigate the cholinergic effects of this compound, direct measurement of acetylcholine in brain tissue is necessary.
This is a sensitive and widely used method for quantifying neurotransmitters.[18][19]
-
Tissue Preparation:
-
Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract acetylcholine.
-
Centrifuge the homogenate and filter the supernatant.
-
-
Chromatographic Separation:
-
Inject the filtered sample into an HPLC system equipped with a reverse-phase column.
-
Use a mobile phase that allows for the separation of acetylcholine and choline.
-
-
Post-Column Enzymatic Reaction:
-
The column effluent is mixed with a solution containing acetylcholinesterase and choline oxidase.
-
Acetylcholinesterase hydrolyzes acetylcholine to choline.
-
Choline oxidase then oxidizes choline, producing hydrogen peroxide.
-
-
Electrochemical Detection:
-
The hydrogen peroxide is detected by an electrochemical detector, generating a signal proportional to the concentration of acetylcholine in the original sample.
-
-
Data Analysis: Quantify acetylcholine levels by comparing the peak areas from the samples to those of known standards.
Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanisms and experimental procedures can aid in understanding the complex interactions involved in the study of this compound.
References
- 1. DMAE: What It Is, Benefits and Risks & Who Should Avoid It [healthline.com]
- 2. scribd.com [scribd.com]
- 3. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 5. Orotic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microsin.ro [microsin.ro]
- 10. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US8034823B2 - Method of increasing drug oral bioavailability and compositions of less toxic orotate salts - Google Patents [patents.google.com]
- 16. Senile dementia: treatment with deanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cochranelibrary.com [cochranelibrary.com]
- 18. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deanol Orotate in Modulating Cholinergic Pathways: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Abstract
Deanol orotate is a salt composed of deanol and orotic acid. It has been associated with nootropic effects, often presumed to be mediated through the modulation of cholinergic pathways. This technical guide provides an in-depth analysis of the existing scientific literature on the constituent components of this compound—deanol and orotic acid—to elucidate its potential mechanisms of action on the cholinergic system. While direct research on this compound is scarce, this paper synthesizes findings from studies on related deanol compounds and orotic acid to construct a comprehensive overview for researchers and drug development professionals. The evidence suggests that deanol's influence on cholinergic pathways is not as a direct precursor to acetylcholine, but rather through more complex mechanisms involving choline transport and metabolism. Orotic acid's contribution appears to be primarily neuroprotective rather than directly cholinergic. This paper presents available quantitative data, details of experimental protocols, and visual representations of the implicated biological pathways and experimental designs.
Introduction: The Cholinergic System and the this compound Hypothesis
The cholinergic system, integral to cognitive functions such as memory, learning, and attention, relies on the neurotransmitter acetylcholine (ACh). A common strategy in cognitive enhancement research is the potentiation of this system. Deanol (2-dimethylaminoethanol), a naturally occurring compound, has long been investigated as a potential cholinergic agent.[1][2] The prevailing hypothesis has been that deanol serves as a precursor to choline and, subsequently, acetylcholine in the brain.[1][2] this compound is one of the salt forms in which deanol is available, raising questions about the specific role of the orotate moiety in this formulation. This paper critically examines the scientific evidence for and against the role of deanol and orotic acid in modulating cholinergic pathways.
The Deanol Moiety: A Re-evaluation of its Role in Acetylcholine Synthesis
Contrary to early hypotheses, a significant body of modern research challenges the view that deanol is a direct and efficient precursor to brain acetylcholine.[3][4] Studies utilizing specific and sensitive assays have largely failed to demonstrate a consistent increase in whole-brain acetylcholine levels following the administration of deanol.[3] However, some research has indicated a selective increase in ACh in the striatum, but only at very high doses.[3]
Effects on Choline Levels
While the impact of deanol on acetylcholine levels is debated, there is more consistent evidence that its administration leads to an increase in choline concentrations in both the plasma and the brain.[4][5]
Proposed Mechanisms of Action
The observed increase in brain choline levels is likely not due to the direct conversion of deanol to choline within the brain. Instead, more complex, indirect mechanisms are proposed:
-
Inhibition of Peripheral Choline Metabolism: Deanol may inhibit the metabolism of choline in peripheral tissues.[6] This would lead to an elevation of free choline in the bloodstream, making more choline available for transport into the brain.[6]
-
Competition for Blood-Brain Barrier Transport: Deanol and choline share the same transport system across the blood-brain barrier.[7] Studies have shown that deanol has a high affinity for this carrier-mediated transport system, possibly even greater than that of choline itself.[7] This competitive interaction is a critical aspect of its mechanism.
The following diagram illustrates the proposed indirect mechanism of deanol's effect on brain choline levels.
References
- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Deanol and methylphenidate in minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increases in choline levels in rat brain elicited by meclofenoxate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigation of Deanol Orotate's Blood-Brain Barrier Permeability: An In-Depth Technical Guide
Disclaimer: Direct research on the blood-brain barrier (BBB) permeability of deanol orotate as a single entity is scarce in publicly available scientific literature. This guide provides a comprehensive analysis based on the known properties of its individual components, deanol and orotic acid, and outlines the established experimental protocols to directly assess the permeability of this compound.
Executive Summary
This compound, a salt of deanol and orotic acid, presents a compound of interest for neurological applications due to the purported roles of its constituent parts. Deanol is considered a potential precursor to acetylcholine, a key neurotransmitter, while orotic acid is an intermediate in pyrimidine nucleotide synthesis, essential for cellular function. The efficacy of this compound in the central nervous system (CNS) is fundamentally dependent on its ability to traverse the highly selective blood-brain barrier (BBB). This technical guide synthesizes the available evidence for the BBB permeability of deanol and orotic acid individually, providing a scientific basis for inferring the potential transport of this compound. Furthermore, this document serves as a detailed manual for researchers, outlining the key in vitro and in vivo experimental protocols required for a thorough investigation of this compound's BBB permeability.
Blood-Brain Barrier Permeability of Deanol
Deanol (dimethylaminoethanol) is structurally similar to choline, which is actively transported across the BBB. Evidence suggests that deanol utilizes this existing transport machinery.
Studies have shown that deanol competitively inhibits the transport of choline across the BBB.[1] This indicates that deanol acts as a substrate for the same carrier-mediated transport system responsible for choline uptake into the brain. The affinity of this transporter for deanol is significant, with research indicating it to be at least as great as its affinity for choline itself.[1] In vivo experiments in animal models have confirmed the presence of deanol in brain tissue following systemic administration.[2]
Quantitative data on deanol's BBB permeability is limited. However, a key study has determined the inhibition constant (Ki) for deanol's competitive inhibition of choline uptake, providing a measure of its affinity for the choline transporter.
| Compound | Parameter | Value (µg) | Species | Experimental Model | Reference |
| Deanol | Inhibition Constant (Ki) for Choline Uptake | 159 | Rat | In vivo (intracarotid administration) | [1] |
| Choline | Michaelis Constant (Km) | 442 | Rat | In vivo (intracarotid administration) | [1] |
A lower Ki for deanol compared to the Km for choline suggests a high affinity of deanol for the choline transporter.
The primary interaction of deanol at the BBB is its competition with choline for transport into the brain. This is a direct interaction with a transport protein rather than a classical signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Deanol Orotate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a standardized protocol for the administration of deanol orotate in rodent models for preclinical research. The following sections detail the necessary materials, experimental procedures, and data presentation guidelines to ensure consistency and reproducibility in studies investigating the nootropic and neuroprotective effects of this compound.
Introduction
Deanol, also known as dimethylaminoethanol (DMAE), is a precursor to the essential nutrient choline.[1] Choline is involved in the synthesis of the neurotransmitter acetylcholine, which plays a crucial role in learning, memory, and attention.[2][3] Orotic acid, a precursor in the biosynthesis of pyrimidine nucleotides, has been investigated for its potential neuroprotective effects.[4] this compound combines these two molecules, with the hypothesis of enhanced bioavailability and synergistic effects on cognitive function. This document outlines a standardized protocol for the administration of this compound to rodent models to facilitate the evaluation of its therapeutic potential.
Data Presentation: Quantitative Administration Parameters
The following tables summarize recommended dosage and administration parameters for this compound in rats and mice, extrapolated from studies on deanol and orotic acid individually.
Table 1: this compound Dosage and Administration Route in Rodent Models
| Rodent Model | Route of Administration | Dosage Range (mg/kg/day) | Vehicle | Volume (ml/kg) | Needle Gauge (for injection) |
| Rat | Oral Gavage (p.o.) | 100 - 500 | Distilled Water or 0.9% Saline | 5 - 10 | 18-20 G |
| Intraperitoneal (i.p.) | 50 - 300 | Sterile 0.9% Saline | 5 - 10 | 23-25 G | |
| Mouse | Oral Gavage (p.o.) | 100 - 500 | Distilled Water or 0.9% Saline | 10 | 20-22 G |
| Intraperitoneal (i.p.) | 50 - 300 | Sterile 0.9% Saline | 10 | 25-27 G |
Table 2: Pharmacokinetic Parameters of Deanol in Rodents (for reference)
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/ml) | Half-life (h) |
| Rat | i.p. | 300 | ~0.5 | ~280 nmol/g plasma | 0.6 - 1.5 |
| Mouse | i.p. | 300 | < 0.5 | Not specified | 0.3 - 0.5 |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound, as well as subsequent behavioral assessments.
3.1. Materials
-
This compound (CAS: 1446-06-6)[6]
-
Distilled water or sterile 0.9% saline
-
Rodent chow
-
Appropriate caging and environmental enrichment
-
Oral gavage needles (size appropriate for the animal)
-
Syringes and needles for injection (size appropriate for the animal and route of administration)
-
Animal scale
-
Vortex mixer or sonicator
-
pH meter
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze, open field arena)
3.2. Animal Models
-
Species: Wistar or Sprague-Dawley rats, C57BL/6 or BALB/c mice are commonly used.
-
Age and Weight: Young adult to middle-aged animals are typically used for cognitive studies. Weight should be appropriate for the species and age.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the start of the experiment.
3.3. Preparation of this compound Solution
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Dissolve the powder in the chosen vehicle (distilled water or sterile 0.9% saline). Use of a vortex mixer or sonicator may be necessary to ensure complete dissolution.
-
Adjust the pH of the solution to a physiological range (6.5-7.5) if necessary.
-
Prepare fresh solutions daily to ensure stability.
3.4. Administration of this compound
3.4.1. Oral Gavage (p.o.)
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the this compound solution.
-
Carefully withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress.
3.4.2. Intraperitoneal (i.p.) Injection
-
Gently restrain the animal to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress.
3.5. Experimental Workflow for Cognitive Assessment
The following diagram illustrates a typical workflow for a study investigating the effects of this compound on cognitive function in a rodent model of chemically-induced amnesia.
Caption: A typical experimental workflow for evaluating the cognitive-enhancing effects of this compound.
3.6. Behavioral Tests for Learning and Memory
A battery of behavioral tests should be employed to assess different aspects of cognitive function.
-
Y-Maze: To evaluate spatial working memory.[7]
-
Novel Object Recognition Test: To assess recognition memory.
-
Morris Water Maze: A test of hippocampal-dependent spatial learning and memory.[7]
-
Open Field Test: To assess locomotor activity and anxiety-like behavior, which can be confounding factors in cognitive tests.
Signaling Pathways
The primary proposed mechanism of action for deanol is its role as a precursor in the synthesis of acetylcholine. The following diagram illustrates this pathway.
Caption: The proposed mechanism of deanol in the cholinergic signaling pathway.[8][9]
Logical Relationships in Experimental Design
The following diagram outlines the logical relationships between the key components of a well-designed preclinical study on this compound.
Caption: Logical flow of a preclinical study on this compound from input variables to outcome measures.
Conclusion
This document provides a foundational protocol for the administration of this compound in rodent models. Adherence to these standardized procedures will enhance the reliability and comparability of findings across different research laboratories. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental objectives and institutional guidelines. Further research is warranted to elucidate the precise pharmacokinetic and pharmacodynamic profile of this compound and to fully understand its potential as a cognitive enhancer or neuroprotective agent.
References
- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. warddeanmd.com [warddeanmd.com]
- 4. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethylacetamide pharmacokinetics following inhalation exposures to rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microsin.ro [microsin.ro]
- 7. criver.com [criver.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]
Application Note: Quantification of Deanol Orotate in Brain Tissue by HPLC-MS/MS
Abstract
This application note presents a robust and sensitive HPLC-MS/MS method for the quantification of deanol orotate in brain tissue. Deanol is a precursor to choline, which is involved in the biosynthesis of the neurotransmitter acetylcholine, a key molecule in cognitive function.[1][2][3] The ability to accurately measure this compound levels in the brain is crucial for pharmacokinetic studies and for understanding its potential therapeutic effects in various neurological conditions. The method described herein utilizes a simple protein precipitation step for sample preparation followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection. This method provides the selectivity and sensitivity required for bioanalytical studies in complex matrices such as brain homogenates.
Introduction
Deanol, also known as 2-(dimethylamino)ethanol (DMAE), is a compound that has been investigated for its potential cognitive-enhancing effects.[4][5] It is believed to act as a precursor to choline in the brain, thereby increasing the synthesis of acetylcholine.[3][6] Acetylcholine is a critical neurotransmitter involved in memory, learning, and attention.[2] this compound is a salt form of deanol, combining it with orotic acid.[1][7]
Quantifying the distribution of this compound in brain tissue is essential for understanding its bioavailability and central nervous system activity. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity.[8][9][10] This application note provides a detailed protocol for the extraction and quantification of this compound from rodent brain tissue.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (CAS: 1446-06-6)[7]
-
Deanol-d6 (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat or mouse brain tissue
-
Phosphate-buffered saline (PBS)
Sample Preparation: Protein Precipitation
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Add 400 µL of ice-cold PBS and homogenize the tissue using a mechanical homogenizer. Keep the sample on ice throughout the process.
-
Spike 100 µL of the brain homogenate with 10 µL of internal standard working solution (Deanol-d6).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
HPLC-MS/MS Method
The analysis is performed using a system capable of reversed-phase HPLC separation coupled to a triple quadrupole mass spectrometer.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| HPLC System | Standard LC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 1.0 min | 5% B |
| 1.0 - 5.0 min | Linearly increase to 95% B |
| 5.0 - 6.0 min | Hold at 95% B |
| 6.0 - 6.1 min | Return to 5% B |
| 6.1 - 8.0 min | Equilibrate at 5% B |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Temperature | 500°C |
| MRM Transitions | |
| This compound | Precursor Ion (Q1): 246.1 m/z, Product Ion (Q3): 89.1 m/z (Deanol moiety) |
| Deanol-d6 (IS) | Precursor Ion (Q1): 96.2 m/z, Product Ion (Q3): 64.2 m/z |
Data Presentation
The following table presents example quantitative data from a hypothetical study comparing this compound concentrations in the brain tissue of control and treated rats.
Table 2: Hypothetical Quantitative Results of this compound in Rat Brain Tissue
| Sample Group | Animal ID | Brain this compound Conc. (ng/g tissue) |
| Control (Vehicle) | C1 | Not Detected |
| C2 | Not Detected | |
| C3 | Not Detected | |
| Treated Group | T1 | 15.2 |
| (50 mg/kg, p.o.) | T2 | 18.5 |
| T3 | 16.8 | |
| Mean ± SD | 16.8 ± 1.65 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed metabolic pathway of deanol.
Caption: Experimental workflow for HPLC-MS/MS analysis.
Caption: Proposed metabolic pathway of deanol to acetylcholine.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in brain tissue. The simple sample preparation procedure and the high selectivity of the MS/MS detection make it suitable for high-throughput analysis in preclinical research and drug development. This method can be a valuable tool for researchers investigating the pharmacokinetics and neurochemical effects of deanol and its derivatives.
References
- 1. This compound - CAS 1446-06-6 - For Research Use [benchchem.com]
- 2. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. Senile dementia: treatment with deanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deanol and methylphenidate in minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microsin.ro [microsin.ro]
- 8. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for Establishing a Stable Deanol Orotate Solution for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deanol orotate is a salt formed from deanol (dimethylaminoethanol, DMAE) and orotic acid. Deanol is a precursor to choline and may influence acetylcholine levels, a key neurotransmitter in the nervous system.[1][2][3][4] Orotic acid is an intermediate in the biosynthesis of pyrimidines.[5] The combined effects of these two molecules in a single compound present a novel avenue for research in cell biology, particularly in neuroscience and cancer research, where cholinergic signaling and nucleotide metabolism are of significant interest.
These application notes provide a comprehensive guide to establishing a stable this compound solution for use in cell culture experiments. Due to the limited availability of specific literature on the use of this compound in cell culture, the following protocols are based on the known chemical properties of its constituent components and established best practices for introducing new compounds in a research setting.
Data Presentation
The following tables summarize the key chemical and physical properties of this compound and provide a framework for determining its optimal concentration in your cell culture experiments.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(dimethylamino)ethanol;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | [6] |
| Synonyms | This compound, DMAE orotate, Orotic acid diaminoethanol salt | [6] |
| CAS Number | 1446-06-6 | [6] |
| Molecular Formula | C₉H₁₅N₃O₅ | [6] |
| Molecular Weight | 245.23 g/mol | [6] |
| Deanol Solubility | Miscible in water | [7] |
| Orotic Acid Stability | Relatively stable in neutral or slightly acidic aqueous solutions |
Table 2: Example Worksheet for Determining Optimal this compound Concentration
| Concentration (µM) | Cell Viability (%) | Observations (e.g., morphology changes) |
| 0 (Vehicle Control) | 100 | Normal cell morphology |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| 1000 |
Experimental Protocols
The following protocols provide a step-by-step guide for preparing and validating a stable this compound solution for your cell culture experiments.
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound. Due to the lack of specific solubility data, a trial-and-error approach with common solvents is recommended.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (100%), molecular biology grade
-
Sterile, conical-bottom microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Initial Solubility Test:
-
Weigh out a small amount (e.g., 1-5 mg) of this compound powder into three separate sterile microcentrifuge tubes.
-
To the first tube, add a small volume (e.g., 100 µL) of sterile, nuclease-free water.
-
To the second tube, add 100 µL of DMSO.
-
To the third tube, add 100 µL of 100% ethanol.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If the powder dissolves completely, you can proceed with that solvent to prepare a stock solution. If not, gentle warming in a 37°C water bath may aid dissolution.
-
-
Preparation of a 100 mM Stock Solution (Example with DMSO):
-
Calculation: For a 100 mM stock solution, you will need 24.523 mg of this compound per 1 mL of solvent (Molecular Weight = 245.23 g/mol ).
-
Weigh out 24.523 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A clear solution should be formed.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Optimal Working Concentration
This protocol describes how to perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
Vehicle control (the solvent used to prepare the stock solution, e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 1000 µM).
-
Also, prepare a vehicle control with the same final concentration of the solvent as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
The optimal working concentration range should be below the concentration that causes significant cytotoxicity.
-
Protocol 3: Assessing the Stability of this compound in Cell Culture Medium
This protocol helps to determine the stability of your prepared this compound working solution under standard cell culture conditions.
Materials:
-
This compound working solution at the desired concentration in complete cell culture medium
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Method for quantifying this compound (e.g., HPLC, if available) or a bioassay
Procedure:
-
Prepare a fresh working solution of this compound in complete cell culture medium.
-
Aliquot the solution into several sterile microcentrifuge tubes.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At different time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one aliquot.
-
Analyze the concentration of this compound in the aliquot using a suitable analytical method. If an analytical method is not available, you can perform a functional bioassay (e.g., its effect on a known downstream target) to assess its activity over time.
-
Plot the concentration or activity of this compound against time to determine its stability profile.
Mandatory Visualization
The following diagrams illustrate the proposed experimental workflow and the potential signaling pathways that may be affected by this compound.
References
- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. microsin.ro [microsin.ro]
- 7. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dosage Considerations for Deanol Orotate in Cognitive Enhancement Studies: Application Notes and Protocols
Introduction
These application notes provide a comprehensive overview of the dosage considerations for deanol in cognitive enhancement studies. It is critical to note that there is a significant lack of specific research on deanol orotate . The available scientific literature primarily focuses on other forms of deanol, such as deanol bitartrate, also known as dimethylaminoethanol (DMAE). Therefore, this document extrapolates dosage and protocol information from studies conducted on DMAE. The potential contribution of orotic acid as a salt is discussed based on its known biochemical properties.
This document is intended for researchers, scientists, and drug development professionals investigating the potential nootropic effects of deanol and its derivatives.
Deanol (DMAE) and its Proposed Mechanism of Action
Deanol is a naturally occurring compound believed to support cognitive function primarily by acting as a precursor to acetylcholine, a key neurotransmitter involved in memory and learning.[1][2] The proposed mechanism involves deanol crossing the blood-brain barrier and increasing choline levels in the brain, which in turn is hypothesized to enhance the synthesis of acetylcholine.[2][3] However, the scientific evidence supporting a direct and significant increase in brain acetylcholine levels following oral DMAE administration is limited and mixed.[2][4]
Orotic acid, a precursor in pyrimidine nucleotide biosynthesis, is essential for the creation of DNA and RNA and plays a role in cellular metabolism and energy production.[5][6] It has been explored as a carrier molecule for various minerals, such as lithium and magnesium, to potentially enhance their bioavailability.[7][8] Theoretically, combining deanol with orotic acid could aim to leverage the potential neuroprotective and metabolic-supporting roles of orotic acid alongside the cholinergic activity of deanol.
Proposed Signaling Pathway of Deanol (DMAE)
Dosage and Administration in Clinical Studies
The following tables summarize the quantitative data from clinical trials investigating the effects of deanol (DMAE) on cognitive function and related conditions. It is important to reiterate that these studies did not use this compound.
Table of Deanol (DMAE) Dosage in Human Studies
| Study Focus | Dosage of Deanol (DMAE) | Duration | Study Population | Key Findings | Reference |
| Minimal Brain Dysfunction | 500 mg/day | 3 months | 74 children with learning and behavior disorders | Significant improvement on a number of psychometric tests. | [9] |
| General Cognitive Function | 100 - 300 mg/day | Not specified | General recommendation | Starting with a lower dose and gradually increasing is advised. | [10] |
| Child Hyperkinetic Syndrome / Minimal Brain Dysfunction | 500 - 2000 mg/day (as DMAE bitartrate) | Not specified | Children | Tested for administration in these conditions. | [11] |
| Cognitive Enhancement | 400 - 1800 mg/day | Varied | General | Recommended dosages vary widely. | [12] |
| ADHD | 500 mg/day | 3 months | 74 children | Compared effects to methylphenidate (Ritalin). | [3] |
| Cognitive Enhancement | Up to 1600 mg/day | Not specified | General | Doses up to this amount have been used in clinical studies. | [13] |
Experimental Protocols
Below are detailed methodologies from key experiments cited in the literature on deanol (DMAE).
Protocol: Double-Blind, Placebo-Controlled Trial in Children with Minimal Brain Dysfunction
-
Objective: To evaluate the efficacy of deanol compared to methylphenidate and placebo in children with learning and behavior disorders.
-
Study Population: 74 children referred for learning problems, many with hyperactivity. Participants were screened for neurological or psychiatric illness.
-
Study Design: Double-blind, parallel-group, placebo-controlled trial.
-
Intervention:
-
Group 1: Deanol (500 mg daily)
-
Group 2: Methylphenidate (40 mg daily)
-
Group 3: Placebo
-
-
Duration: 3 months.
-
Outcome Measures:
-
Behavior rating forms.
-
Reaction time tests.
-
A series of standard psychometric tests administered before and after the treatment period.
-
-
Results: Both deanol and methylphenidate showed significant improvements on several tests compared to placebo. The pattern and degree of change differed slightly between the two active treatments.[9]
General Experimental Workflow for a Cognitive Enhancement Study
Safety and Tolerability
Deanol (DMAE) is generally considered safe for short-term use at recommended dosages.[3] However, some potential side effects have been reported, including:
-
Gastrointestinal disturbances
-
Headache
-
Insomnia
-
Muscle tension[3]
-
Confusion
-
Drowsiness
-
Elevated blood pressure[12]
It is recommended to avoid DMAE in individuals with epilepsy, bipolar disorder, or schizophrenia.[10] Pregnant or breastfeeding women should also avoid its use.[10]
Discussion and Future Directions
The existing body of research on deanol for cognitive enhancement is dated, with many studies conducted in the 1970s.[4] While some studies suggest potential benefits, the results are often mixed, and the mechanism of action remains speculative.[2][9]
There is a clear absence of research on this compound. Future studies are warranted to investigate this specific salt. Such research should aim to:
-
Determine the pharmacokinetic and pharmacodynamic profile of this compound.
-
Establish a dose-response relationship for cognitive enhancement.
-
Conduct well-designed, double-blind, placebo-controlled clinical trials in healthy adults and populations with cognitive decline.
-
Elucidate the precise mechanism of action, including its effects on acetylcholine synthesis and the potential synergistic effects of orotic acid.
Conclusion
While deanol (DMAE) has been investigated for its potential cognitive-enhancing effects, with dosages typically ranging from 100 mg to 2000 mg daily, there is no specific scientific literature on this compound. The theoretical combination of deanol and orotic acid is intriguing but requires empirical validation. Researchers and drug development professionals should approach the study of this compound with rigorous scientific methodology, starting with preclinical studies to establish safety and efficacy before proceeding to human trials. The protocols and dosage information for DMAE provided herein can serve as a starting point for designing such studies.
References
- 1. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. nootropicsexpert.com [nootropicsexpert.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. | BioWorld [bioworld.com]
- 6. Orotic acid and its potential role in neurological disorders [cds-bsx.com]
- 7. Magnesium Orotate and the Microbiome–Gut–Brain Axis Modulation: New Approaches in Psychological Comorbidities of Gastrointestinal Functional Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithium Orotate Benefits for Your Brain & Beyond [globalhealing.com]
- 9. Deanol and methylphenidate in minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brcrecovery.com [brcrecovery.com]
- 11. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs [mdpi.com]
- 12. Dimethylaminoethanol (DMAE) as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]
- 13. Benefits of DMAE - Life Extension [lifeextension.com]
Application Notes and Protocols for the Investigation of Deanol Orotate in Cellular Models of Neurodegeneration
Disclaimer: Extensive literature searches did not yield specific studies on the application of deanol orotate as a singular compound in cellular models of neurodegeneration. Therefore, the following application notes, protocols, and data are a scientific extrapolation based on the known biological roles of its individual components: Deanol (DMAE) and Orotic Acid (Orotate) . The proposed mechanisms and experimental designs are intended to serve as a research framework for investigating this compound.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Research into therapeutic agents that can mitigate these processes is a critical area of drug development. This compound is a salt composed of deanol and orotic acid. While not extensively studied as a conjugate, its components have biological activities that suggest potential neuroprotective properties.
Deanol (Dimethylaminoethanol or DMAE) is a precursor to choline and may increase the synthesis of the neurotransmitter acetylcholine in the brain.[1][2][3] Its potential to support cholinergic function has led to its investigation in various cognitive and neurological conditions, although clinical efficacy remains debated.[1][4]
Orotic Acid (Orotate) is a key intermediate in the biosynthesis of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital cellular components. It has been suggested to play a role in modulating DNA aggregation associated with some neurodegenerative diseases and may support mitochondrial function.[4]
This document provides a hypothetical framework for researchers to investigate the potential neuroprotective effects of this compound in established cellular models of neurodegeneration.
Proposed Mechanism of Action
The neuroprotective potential of this compound could be multifactorial, leveraging the distinct properties of its two components:
-
Cholinergic System Support: Deanol may act as a choline precursor, potentially increasing acetylcholine synthesis.[2] This could be beneficial in diseases like Alzheimer's where cholinergic deficits are prominent.
-
Enhanced Nucleic Acid Synthesis: Orotate provides a substrate for pyrimidine synthesis, which is critical for neuronal repair, maintenance, and function.
-
Mitochondrial and Metabolic Support: Orotate has been observed to slightly increase mitochondrial dehydrogenase activity, suggesting a role in supporting cellular energy metabolism, a pathway often compromised in neurodegeneration.[4]
-
Combined Neuroprotection: The combination could offer a dual-pronged approach: cholinergic support from deanol and metabolic/biosynthetic support from orotate, potentially leading to synergistic neuroprotective effects against stressors like oxidative damage and excitotoxicity.
Caption: Proposed dual-action mechanism of this compound.
Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data from experiments designed to test the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells challenged with the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), a common in vitro model for Parkinson's disease.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Mean Absorbance (570 nm) | % Cell Viability (vs. Control) |
|---|---|---|---|
| Control (Untreated) | - | 1.25 ± 0.08 | 100% |
| MPP+ only | 500 µM | 0.61 ± 0.05 | 48.8% |
| This compound + MPP+ | 10 µM | 0.75 ± 0.06 | 60.0% |
| This compound + MPP+ | 50 µM | 0.98 ± 0.07 | 78.4% |
| this compound + MPP+ | 100 µM | 1.15 ± 0.09 | 92.0% |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production (DCFDA Assay)
| Treatment Group | Concentration | Mean Fluorescence Intensity | % ROS Production (vs. MPP+) |
|---|---|---|---|
| Control (Untreated) | - | 850 ± 95 | 25.0% |
| MPP+ only | 500 µM | 3400 ± 210 | 100% |
| This compound + MPP+ | 10 µM | 2650 ± 180 | 77.9% |
| This compound + MPP+ | 50 µM | 1780 ± 150 | 52.4% |
| this compound + MPP+ | 100 µM | 1150 ± 110 | 33.8% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Protocol 1: Cell Culture and Neurotoxin Challenge
Objective: To culture a neuronal cell line and induce neurotoxicity to model a neurodegenerative state.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CAS 1446-06-6)
-
MPP+ Iodide (neurotoxin)
-
96-well and 6-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Culture SH-SY5Y cells in T-75 flasks at 37°C, 5% CO2. Once 80-90% confluent, trypsinize and seed cells into appropriate plates (e.g., 1x10⁴ cells/well for 96-well plates). Allow cells to adhere for 24 hours.
-
Pre-treatment: Prepare stock solutions of this compound in sterile water or DMSO. Dilute to final concentrations (e.g., 10, 50, 100 µM) in cell culture medium. Remove old medium from cells and add medium containing this compound. Incubate for 2 hours.
-
Neurotoxin Challenge: Prepare a stock solution of MPP+. Dilute to the final desired concentration (e.g., 500 µM) in the corresponding treatment medium (i.e., medium already containing this compound).
-
Incubation: Add the MPP+-containing medium to the pre-treated cells. Incubate for 24 hours at 37°C, 5% CO2.
-
Proceed to Assays: After the incubation period, proceed with viability, oxidative stress, or other relevant assays.
Protocol 2: Cell Viability Assessment (MTT Assay)
Objective: To quantify the protective effect of this compound on neuronal cell viability.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
MTT Addition: Following the 24-hour toxin challenge, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group: (% Viability) = (Absorbance_sample / Absorbance_control) * 100.
Protocol 3: Oxidative Stress Measurement (DCFDA Assay)
Objective: To measure intracellular reactive oxygen species (ROS) levels.
Materials:
-
Treated cells in a 96-well plate (black, clear bottom)
-
2',7'-Dichlorofluorescin diacetate (DCFDA) probe
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: After the treatment period (a shorter toxin incubation, e.g., 6 hours, is often used for ROS assays), remove the treatment medium and wash the cells twice with warm HBSS.
-
Probe Loading: Add 100 µL of 10 µM DCFDA solution in HBSS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.
-
Measurement: Wash the cells once more with HBSS. Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
-
Analysis: Express ROS levels as a percentage relative to the toxin-only treated group.
Caption: Workflow for assessing this compound neuroprotection.
References
- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Techniques for Assessing the Bioavailability of Deanol Orotate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Vitro Permeability Assessment: Caco-2 Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[1][2] Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express transporters similar to the human small intestine epithelium.[1]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto Transwell® polycarbonate membrane inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
-
Allow the cells to grow and differentiate for 21 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers are considered ready for transport studies when TEER values are >250 Ω·cm².
-
Confirm monolayer integrity by assessing the permeability of a paracellular marker, such as Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
Prepare a stock solution of deanol orotate in HBSS. A typical starting concentration is 10 µM.
-
Add the this compound solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking (50 rpm) for 2 hours.[2]
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis:
-
Analyze the concentration of deanol and orotic acid in the collected samples using a validated LC-MS/MS method (see Section 3).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the apical chamber (µmol/cm³).
-
-
-
Data Presentation: Expected Caco-2 Permeability Classification
| Permeability Classification | Papp (x 10⁻⁶ cm/s) | Expected Absorption |
| High | > 10 | Well absorbed (>90%) |
| Medium | 1 - 10 | Moderately absorbed (20-90%) |
| Low | < 1 | Poorly absorbed (<20%) |
In Vivo Bioavailability Assessment: Rodent Pharmacokinetic Study
In vivo pharmacokinetic (PK) studies in animal models, such as rats or mice, are essential for determining the rate and extent of drug absorption into the systemic circulation.[3]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model:
-
Use male Sprague-Dawley rats (250-300 g).
-
Acclimate the animals for at least one week before the experiment.
-
Fast the animals overnight (with free access to water) before dosing.
-
-
Drug Administration:
-
Intravenous (IV) Group (for absolute bioavailability determination):
-
Administer this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., saline) via the tail vein.
-
-
Oral (PO) Group:
-
Administer this compound (e.g., 50 mg/kg) dissolved in a suitable vehicle (e.g., water) via oral gavage.
-
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentrations of deanol and orotic acid in the plasma samples using a validated LC-MS/MS method (see Section 3).
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for both deanol and orotic acid:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity.
-
t₁/₂: Elimination half-life.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Data Presentation: Hypothetical Pharmacokinetic Parameters
Table 1: Hypothetical Pharmacokinetic Parameters of Deanol in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 2500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC(0-∞) (ng*h/mL) | 3000 | 12000 |
| t₁/₂ (h) | 2.5 | 3.0 |
| Oral Bioavailability (F%) | - | 80% |
Table 2: Hypothetical Pharmacokinetic Parameters of Orotic Acid in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 3000 | 1200 |
| Tmax (h) | 0.1 | 0.5 |
| AUC(0-∞) (ng*h/mL) | 3500 | 10500 |
| t₁/₂ (h) | 1.5 | 1.8 |
| Oral Bioavailability (F%) | - | 60% |
Note: The data in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.
Analytical Method: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.[4][5]
Experimental Protocol: LC-MS/MS for Deanol and Orotic Acid
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard (e.g., deuterated deanol and ¹⁵N-labeled orotic acid) to one volume of plasma.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions (Example):
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: HILIC column (for deanol) and a C18 column (for orotic acid). A mixed-mode column could also be explored.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode for deanol and negative mode for orotic acid.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deanol: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of a standard).
-
Orotic Acid: 155 → 111[6]
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
-
Visualizations
Diagrams of Experimental Workflows and Pathways
Conclusion
The assessment of this compound's bioavailability requires a multi-faceted approach, combining in vitro permeability assays, in vivo pharmacokinetic studies, and robust analytical methodology. The protocols outlined in this document provide a comprehensive framework for researchers to generate the necessary data to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While specific data for the combined salt is lacking, the presented methods for the individual components, deanol and orotic acid, will provide crucial insights into its potential as a therapeutic agent.
References
- 1. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 3. Frontiers | Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap [frontiersin.org]
- 4. agilent.com [agilent.com]
- 5. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
Application Notes and Protocols for Long-Term Deanol Orotate Administration in Aging Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the available scientific literature for deanol (dimethylaminoethanol, DMAE) and its various salts, as well as orotic acid. There is a significant lack of published research specifically on the long-term administration of deanol orotate in aging studies. Therefore, the information presented herein is a compilation and adaptation of existing data and should be considered as a guideline for designing future studies. Researchers should conduct their own validation and optimization of these protocols.
Application Notes
Background
Deanol, also known as dimethylaminoethanol (DMAE), is a naturally occurring compound found in small amounts in the brain and in certain foods like fish. It is a precursor to choline and has been investigated for its potential nootropic and anti-aging effects.[1][2] Orotic acid is an intermediate in pyrimidine synthesis and has been suggested to have effects on mitochondrial function.[3][4][5] this compound is a salt that combines these two molecules. The rationale for its use in aging studies is based on the hypothesis that it may offer synergistic benefits by supporting cholinergic neurotransmission, providing membrane-stabilizing and antioxidant effects, and potentially influencing cellular energetics.[3][6][7]
Proposed Mechanisms of Action in Aging
The potential anti-aging effects of this compound are thought to be mediated through several mechanisms, primarily attributed to the deanol moiety, with possible contributions from orotic acid.
-
Cholinergic System Modulation : Deanol is a precursor to choline, which is essential for the synthesis of the neurotransmitter acetylcholine.[2][8] Acetylcholine plays a crucial role in cognitive functions such as memory and learning, which often decline with age. However, the extent to which deanol increases brain acetylcholine levels is still a subject of scientific debate.[8][9][10][11]
-
Membrane Stabilization and Antioxidant Effects : Deanol may act as a free radical scavenger and can be incorporated into cell membranes, potentially displacing choline and leading to alterations in membrane fluidity and stability.[12][13] This could protect cells from age-related oxidative damage.
-
Mitochondrial Function : Orotic acid has been shown to influence mitochondrial activity.[3][4][5] High doses of orotic acid have been observed to enhance the metabolic phenotype in cell cultures, suggesting a potential role in cellular energy regulation.[3][4] However, it is important to note that long-term administration of orotic acid alone has been associated with the development of hepatic nodules in rats.
Summary of Preclinical Long-Term Studies with Deanol Salts
Specific long-term aging studies on this compound are not available in the published literature. The following table summarizes findings from studies using other forms of deanol.
| Animal Model | Deanol Salt | Dosage | Duration | Key Findings | Reference |
| C3H Mice | Deanol | 10 mM and 15 mM in drinking water | Lifetime | No significant difference in average survival. Apparent decrease in liver lipofuscin. | |
| Japanese Quail | Deanol Bitartrate | 18.4 mg/kg/day in drinking water | 69 weeks | Shorter lifespan in the DMAE-treated group compared to controls. No significant differences in body weight or fluid intake. |
Experimental Protocols
The following are hypothetical protocols for the long-term administration of this compound in a rodent model of aging, based on general practices in aging research and data from studies on other deanol salts.
Preparation and Formulation of this compound Solution
Objective: To prepare a stable and palatable this compound solution for oral administration to rodents.
Materials:
-
This compound powder
-
Sterile, purified water
-
pH meter
-
Sterile containers
-
Magnetic stirrer and stir bar
Protocol:
-
Synthesis and Characterization (if not commercially available): If this compound is not commercially available, it can be synthesized by reacting deanol with orotic acid. The resulting salt should be purified and characterized using techniques like NMR and mass spectrometry to confirm its identity and purity.
-
Solubility and Stability Testing: Determine the solubility of this compound in purified water. Conduct preliminary stability studies to ensure the compound does not degrade under the intended storage and administration conditions.[14] Factors to consider include temperature, pH, and light exposure.
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals.
-
In a sterile container, dissolve the powder in a known volume of purified water with the aid of a magnetic stirrer.
-
Adjust the pH of the solution to approximately 7.0-7.4 to ensure palatability and minimize potential gastrointestinal irritation.
-
Store the solution in a sterile, light-protected container at 4°C. Prepare fresh solutions weekly or based on stability data.
-
Long-Term Administration in a Rodent Aging Model
Objective: To administer this compound to aging rodents over a significant portion of their lifespan to assess its effects on aging parameters.
Animal Model:
-
Species: C57BL/6 mice are a common choice for aging studies due to their well-characterized lifespan and age-related pathologies.
-
Age: Start administration in middle-aged animals (e.g., 12 months old) to model a late-life intervention.
-
Housing: House animals under standard, controlled conditions (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water (or the treatment solution).
Experimental Groups:
-
Control Group: Receives drinking water with no added compound.
-
Vehicle Control Group: If a vehicle other than water is used for solubility, this group receives the vehicle alone in the drinking water.
-
This compound Group(s): Receive this compound in their drinking water at one or more concentrations. Based on previous studies with other deanol salts, a starting point could be a dose that delivers approximately 10-50 mg/kg/day. The exact concentration in the water will need to be calculated based on the average daily water consumption of the animals.
Administration Protocol:
-
Route of Administration: Administration in drinking water is a common and less stressful method for long-term studies. Oral gavage is an alternative for more precise dosing but is more labor-intensive and can induce stress.
-
Duration: The study should continue for a significant portion of the remaining lifespan of the animals (e.g., until natural death or a predetermined endpoint of 24-30 months of age).
-
Monitoring:
-
Monitor the body weight and food/water consumption of the animals weekly.
-
Perform regular health checks to observe for any signs of toxicity or adverse effects.
-
Conduct periodic functional assessments (e.g., cognitive tests, motor function tests) at different time points (e.g., every 3-6 months).
-
Endpoint Analysis and Data Collection
Objective: To collect and analyze data to determine the effects of long-term this compound administration on lifespan, healthspan, and age-related biomarkers.
Key Endpoints:
-
Lifespan Analysis: Record the date of death for each animal and perform Kaplan-Meier survival analysis.
-
Cognitive Function:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
-
Motor Function:
-
Rotarod Test: To measure motor coordination and balance.
-
Grip Strength Test: To assess muscle strength.
-
-
Biochemical Analysis (from blood samples collected at sacrifice):
-
Cholinergic Markers: Acetylcholine and choline levels in brain tissue.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), glutathione (GSH), and activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) in brain and liver tissue.
-
Inflammatory Markers: Levels of cytokines (e.g., TNF-α, IL-6) in serum.
-
-
Histopathology:
-
Perform a complete necropsy at the end of the study.
-
Collect major organs (brain, liver, kidney, heart, etc.) for histopathological examination to assess for age-related changes and any potential toxicity, paying close attention to the liver given the findings with orotic acid.
-
Data Presentation
The following tables are templates for summarizing the quantitative data that would be collected from a long-term this compound aging study.
Table 1: Lifespan Analysis
| Treatment Group | N | Median Lifespan (days) | Maximum Lifespan (days) | p-value vs. Control |
| Control | 30 | |||
| This compound (Low Dose) | 30 | |||
| This compound (High Dose) | 30 |
Table 2: Cognitive Performance (Morris Water Maze at 24 months)
| Treatment Group | N | Escape Latency (seconds) | Time in Target Quadrant (%) | p-value vs. Control |
| Control | 15 | |||
| This compound (Low Dose) | 15 | |||
| This compound (High Dose) | 15 |
Table 3: Biomarker Analysis (at 24 months)
| Treatment Group | N | Brain Acetylcholine (nmol/g) | Liver MDA (nmol/mg protein) | Serum TNF-α (pg/mL) |
| Control | 15 | |||
| This compound (Low Dose) | 15 | |||
| This compound (High Dose) | 15 |
Visualizations
Proposed Signaling Pathways of this compound in Aging
References
- 1. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 2. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of Orotic Acid in Mitochondrial Activity of Ovarian Granulosa Cells and Oocyte Meiotic Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orotic acid induces apoptotic death in ovarian adult granulosa tumour cells and increases mitochondrial activity in normal ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of dimethylaminoethanol in cosmetic dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lithium orotate's influence on cell membrane stability and fluidity [eureka.patsnap.com]
- 8. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
- 12. New insights on dimethylaminoethanol (DMAE) features as a free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural characterization and stability of dimethylaminoethanol and dimethylaminoethanol bitartrate for possible use in cosmetic firming - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deanol Orotate as a Pharmacological Tool in Memory Formation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deanol orotate is a salt composed of deanol and orotic acid. While research specifically investigating this compound in memory formation is limited, both of its constituent components have been studied for their potential roles in cognitive function. Deanol (dimethylaminoethanol or DMAE) has been explored as a potential precursor to the neurotransmitter acetylcholine, which is crucial for learning and memory.[1] Orotic acid, a precursor in pyrimidine nucleotide synthesis, has been shown to have neuroprotective effects and may play a role in synaptic plasticity.[2][3] This document provides a synthesis of available data and detailed protocols to facilitate the use of this compound as a pharmacological tool to investigate the mechanisms of memory formation.
Putative Mechanism of Action
The pharmacological effect of this compound on memory formation is hypothesized to be a synergistic combination of the actions of deanol and orotic acid.
-
Deanol's Role: Deanol is structurally similar to choline and is thought to cross the blood-brain barrier, where it may be converted to choline and subsequently acetylcholine. However, the direct conversion of deanol to acetylcholine in the brain is a subject of debate, with some studies indicating it primarily increases choline levels.[4]
-
Orotic Acid's Role: Orotic acid is a key intermediate in the biosynthesis of pyrimidine nucleotides (e.g., UMP, CTP), which are essential for the synthesis of RNA, DNA, and phospholipids. These molecules are critical for neuronal function, synaptogenesis, and synaptic plasticity, all of which are fundamental to memory consolidation. Studies on orotic acid derivatives have suggested a role in enhancing long-term potentiation (LTP), a cellular correlate of learning and memory.[3]
Data Presentation
Table 1: Quantitative Data on the Effects of Deanol and Orotate Derivatives on Memory-Related Parameters
| Compound | Animal Model | Dosage | Administration Route | Memory Task | Key Findings | Reference |
| Methylglucamine Orotate | Rat | 225 µg | Intracerebroventricular (i.c.v.) | Active Avoidance | Significantly more conditioned reactions in the relearning session compared to controls. | [2] |
| Methylglucamine Orotate | Rat | 225 µg | Intracerebroventricular (i.c.v.) | Long-Term Potentiation (LTP) | LTP of the population spike remained at 246% and 216% of control at 24h and 48h post-tetanization, respectively, compared to 154% and 126% in controls. | [3] |
| DMAE Pyroglutamate | Rat | 10-1,280 mg/kg | Oral | - | Dose-dependent increase in extracellular acetylcholine and choline in the medial prefrontal cortex. | [5] |
| DMAE Pyroglutamate | Rat | Not specified | Not specified | Morris Water Maze | Improved performance in a test of spatial memory. | [6] |
| DMAE Pyroglutamate | Rat | Not specified | Not specified | Passive Avoidance | Reduced scopolamine-induced memory deficit. | [6] |
| Deanol | Human (elderly) | 600 mg, three times daily | Oral | Cognitive Tests | No significant improvement in memory or other cognitive functions, but positive behavioral changes were observed. | [7] |
| Deanol (DMAE) | Rat | 160 mg/kg | Not specified | Apomorphine-induced stereotypy | Significantly diminished the severity of apomorphine-induced stereotypy. | [8] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Spatial Learning and Memory using the Morris Water Maze (MWM)
This protocol is adapted from standard MWM procedures and is designed to assess the effect of this compound on hippocampal-dependent spatial memory in rodents.
1. Materials and Apparatus:
-
Circular water tank (1.5-2 m diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Escape platform submerged 1-2 cm below the water surface.
-
Video tracking system and software.
-
Visual cues placed around the room.
-
This compound solution.
-
Rodents (e.g., Wistar rats or C57BL/6 mice).
2. Experimental Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound (suggested dose range: 50-200 mg/kg, based on studies with deanol and its derivatives) or vehicle (e.g., saline) via oral gavage or intraperitoneal (i.p.) injection.
-
Administer the compound 30-60 minutes before the first trial of each day for the duration of the acquisition phase.
-
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each animal.
-
In each trial, place the animal into the pool facing the wall at one of four quasi-random starting positions.
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim speed.
-
3. Data Analysis:
-
Analyze escape latency and path length during the acquisition phase using a repeated-measures ANOVA.
-
Analyze the probe trial data (time in target quadrant, platform crossings) using a t-test or one-way ANOVA to compare the this compound-treated group with the control group.
Protocol 2: Assessment of this compound on Fear-Motivated Memory using the Passive Avoidance Test
This protocol evaluates the effect of this compound on memory associated with an aversive stimulus.
1. Materials and Apparatus:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, separated by a guillotine door, with an electrified grid floor in the dark compartment).
-
This compound solution.
-
Rodents (e.g., BALB/c mice or Sprague-Dawley rats).
2. Experimental Procedure:
-
Acclimatization: Acclimate animals to the experimental room for at least one hour before the test.
-
Drug Administration:
-
Administer this compound (suggested dose range: 50-200 mg/kg) or vehicle i.p. or orally 30-60 minutes before the training trial.
-
-
Training Trial (Day 1):
-
Place the animal in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Return the animal to its home cage.
-
-
Retention Trial (Day 2, 24 hours after training):
-
Place the animal back into the light compartment.
-
Open the guillotine door and measure the step-through latency to enter the dark compartment (up to a maximum of 300-600 seconds). No foot shock is delivered in this trial.
-
3. Data Analysis:
-
Compare the step-through latencies between the training and retention trials for each group using a paired t-test.
-
Compare the step-through latencies in the retention trial between the this compound-treated and control groups using a t-test or Mann-Whitney U test.
Visualizations
References
- 1. Understanding how acute alcohol impacts neural encoding in the rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orotate improves memory and enhances synaptic long-term potentiation in active avoidance behaviour in rats with perforant path stimulation as the conditioned stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylglucamine orotate, a memory-improving drug, prolongs hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of dimethylaminoethanol pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Senile dementia: treatment with deanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethylaminoethanol (deanol): effect on apomorphine-induced stereotypy and an animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Deanol Orotate for Simultaneous Intracarotid Administration
Disclaimer: This document provides a theoretical framework for the preparation of deanol orotate for research purposes. The synthesis and administration of this compound have not been validated for clinical use and must be performed in a controlled laboratory setting by qualified professionals. All procedures should be adapted and validated by the end-user.
Introduction
Deanol, also known as dimethylaminoethanol (DMAE), is a precursor to choline and has been investigated for its potential role in acetylcholine synthesis.[1][2] Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.[3][4] The salt, this compound, combines these two molecules, potentially offering a dual mechanism of action. Intracarotid administration is a specialized drug delivery route that allows for targeted delivery to the brain, bypassing the blood-brain barrier to some extent and achieving higher local concentrations.
These application notes provide a comprehensive, theoretical protocol for the synthesis, formulation, and quality control of this compound intended for intracarotid administration in a research setting.
Synthesis of this compound (Theoretical Protocol)
The synthesis of this compound (CAS: 1446-06-6) is based on a standard acid-base neutralization reaction between orotic acid and deanol.[5][6]
2.1 Materials and Equipment
-
Orotic Acid (MW: 156.10 g/mol )
-
2-(Dimethylamino)ethanol (Deanol) (MW: 89.14 g/mol )
-
Ethanol (95% and absolute)
-
Deionized Water
-
Magnetic stirrer with heating plate
-
Reaction flask and condenser
-
Büchner funnel and vacuum flask
-
Drying oven or vacuum desiccator
2.2 Synthesis Protocol
-
Dissolution of Orotic Acid: In a reaction flask, suspend 1 mole equivalent of orotic acid in a minimal amount of a 1:1 ethanol/water mixture. Heat the suspension to 60-70°C with continuous stirring to aid dissolution.
-
Addition of Deanol: Slowly add 1 mole equivalent of deanol to the heated suspension dropwise over 30 minutes.
-
Reaction: Maintain the reaction mixture at 70°C with stirring for 2-3 hours. The solution should become clear as the salt forms.
-
Crystallization: Cool the reaction mixture slowly to room temperature, then place it in an ice bath (0-4°C) for at least 2 hours to induce crystallization of the this compound salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, absolute ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization: Confirm the identity and purity of the synthesized salt using techniques such as melting point determination, FTIR, and ¹H-NMR spectroscopy.
Formulation for Intracarotid Administration
The formulation of a sterile solution for intracarotid injection requires careful consideration of solubility, pH, tonicity, and sterility to ensure safety and efficacy.[7][8]
3.1 Materials and Equipment
-
Synthesized this compound powder
-
Water for Injection (WFI)
-
Propylene Glycol (PG)
-
Sodium Chloride
-
Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for pH adjustment
-
Sterile membrane filters (0.22 µm)
-
Aseptic filling hood (Laminar Flow Hood)
-
Sterile vials and stoppers
3.2 Formulation Protocol (Aseptic Process)
-
Vehicle Preparation: In a sterile beaker within an aseptic environment, mix 20% (v/v) propylene glycol with 80% (v/v) Water for Injection.
-
Solubilization: Slowly add the calculated amount of this compound powder to the vehicle while stirring continuously. Gentle warming (not exceeding 40°C) may be applied if necessary to facilitate dissolution.
-
Tonicity Adjustment: Dissolve sodium chloride in the solution to achieve an isotonic formulation (approximately 0.9% w/v, adjusted based on the contribution of the active ingredient).
-
pH Adjustment: Measure the pH of the solution and adjust to a physiologically compatible range (e.g., 7.0-7.4) using 0.1 N HCl or 0.1 N NaOH.
-
Final Volume: Add Water for Injection to reach the final target volume and stir until a homogenous solution is obtained.
-
Sterile Filtration: Filter the final solution through a sterile 0.22 µm membrane filter directly into a sterile receiving vessel.
-
Aseptic Filling: Under aseptic conditions, dispense the sterile-filtered solution into pre-sterilized vials.
-
Sealing: Securely seal the vials with sterile stoppers and crimp caps.
Data Presentation
The following tables summarize the quantitative data for the formulation and quality control specifications for the final this compound injectable solution.
Table 1: this compound Formulation Composition
| Component | Quantity per mL | Purpose |
|---|---|---|
| This compound | 10 mg (example) | Active Pharmaceutical Ingredient |
| Propylene Glycol | 0.2 mL | Co-solvent for solubility enhancement[9] |
| Sodium Chloride | q.s. to isotonicity | Tonicity adjusting agent |
| 0.1 N HCl / 0.1 N NaOH | q.s. to pH 7.2 ± 0.2 | pH adjusting agent |
| Water for Injection (WFI) | q.s. to 1.0 mL | Vehicle |
Table 2: Quality Control Specifications for this compound Injection
| Test | Method | Acceptance Criteria |
|---|---|---|
| Appearance | Visual Inspection | Clear, colorless solution, free from visible particulates. |
| Identity | HPLC (retention time) | Retention time of the major peak corresponds to that of the this compound reference standard. |
| Assay (Content) | HPLC-UV | 90.0% - 110.0% of the labeled amount. |
| Purity/Impurities | HPLC-UV | Orotic Acid: ≤ 0.5%, Deanol: ≤ 0.5%, Any other individual impurity: ≤ 0.2%, Total Impurities: ≤ 1.0%. |
| pH | USP <791> | 7.0 - 7.4 |
| Particulate Matter | USP <788> | ≥10 µm: ≤6000 particles/container, ≥25 µm: ≤600 particles/container. |
| Sterility | USP <71> | Must meet the requirements of the sterility test (no microbial growth).[10] |
| Bacterial Endotoxins | USP <85> (LAL Test) | ≤ 175/V EU/mL (V=max recommended dose in mL/hr), specific limit to be determined.[11][12] |
Experimental Protocols: Quality Control
Rigorous quality control testing is mandatory for all parenteral preparations to ensure their safety, identity, strength, quality, and purity.[13][14][15]
5.1 Identity and Assay by High-Performance Liquid Chromatography (HPLC) This method allows for the simultaneous quantitation of this compound and its potential degradation products or starting materials. A mixed-mode chromatography approach may be effective for separating the basic drug and its acidic counter-ion.[16]
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at a wavelength appropriate for orotic acid (e.g., 280 nm).
-
Injection Volume: 20 µL.
-
Procedure: Prepare a standard solution of this compound reference standard and a sample solution of the formulated product. Inject both into the HPLC system.
-
Identity: The principal peak in the sample chromatogram should correspond in retention time to that of the standard.
-
Assay: Calculate the content of this compound in the sample by comparing the peak area with that of the standard.
5.2 Sterility Testing Sterility testing must be performed under strict aseptic conditions to avoid contamination.[17][18]
-
Method: Membrane Filtration as per USP <71>.
-
Procedure:
-
Pool the contents of a representative number of vials.
-
Pass the pooled solution through a 0.45 µm membrane filter.
-
Rinse the filter with a sterile diluting fluid.
-
Aseptically cut the membrane in half. Place one half in Fluid Thioglycollate Medium (for anaerobic bacteria) and the other half in Soybean-Casein Digest Medium (for aerobic bacteria and fungi).
-
Incubate the media for not less than 14 days.
-
-
Acceptance Criteria: No evidence of microbial growth during the incubation period.
5.3 Bacterial Endotoxin Testing (LAL Test) This test detects or quantifies endotoxins from Gram-negative bacteria.
-
Method: Limulus Amebocyte Lysate (LAL) test, Gel-clot technique as per USP <85>.
-
Procedure:
-
Perform a test for interfering factors to ensure the sample does not inhibit or enhance the reaction.
-
Mix aliquots of the this compound solution (in a series of dilutions) with LAL reagent in depyrogenated tubes.
-
Incubate the tubes at 37 ± 1°C for 60 ± 2 minutes.
-
After incubation, invert the tubes and observe for the formation of a solid gel clot.
-
-
Acceptance Criteria: The endotoxin level must be below the calculated endotoxin limit for the product.
Visualization
Caption: Experimental workflow for this compound synthesis and formulation.
Caption: Hypothetical signaling pathways for this compound.
References
- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. mdpi.com [mdpi.com]
- 4. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. microsin.ro [microsin.ro]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. PARENTERAL DEVELOPMENT - Considerations in Developing Complex Parenteral Formulations [drug-dev.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Pharmaceutical Sterility & Endotoxin Testing & Antimicrobial Efficacy | Lucideon [lucideon.com]
- 11. Injectables [usp.org]
- 12. fda.gov [fda.gov]
- 13. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 14. isspllab.com [isspllab.com]
- 15. Injectables-related USP Documentary Standards [usp.org]
- 16. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 17. Difference between sterility, bioburden, pyrogen, and bacterial endotoxin testing [wakopyrostar.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Ethical Guidelines and Protocols for the Use of Deanol Orotate in Animal Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These comprehensive guidelines address the ethical considerations and provide detailed experimental protocols for the use of deanol orotate in animal research. This document is intended to ensure the humane treatment of animal subjects and to promote the acquisition of high-quality, reproducible scientific data.
Ethical Considerations
The use of animals in research is a privilege that comes with significant ethical responsibilities. All research involving this compound must adhere to the highest ethical standards and be conducted in strict compliance with institutional, national, and international guidelines. The cornerstone of ethical animal research is the principle of the Three Rs (3Rs), first described by Russell and Burch in 1959.[1][2]
The Three Rs (3Rs) Framework
The 3Rs provide a framework for conducting more humane animal research.[1][2] These principles should be integrated into every aspect of study design and execution.
-
Replacement: Methods that avoid or replace the use of animals in research should be prioritized.[1][2] Before proceeding with in vivo studies, researchers must provide a strong scientific justification for why non-animal models, such as in vitro cell cultures or in silico computer modeling, are not suitable for achieving the research objectives.
-
Reduction: The number of animals used in each experiment should be minimized while ensuring the statistical validity of the results.[1][2] This can be achieved through careful experimental design, appropriate statistical analysis, and by maximizing the amount of data collected from each animal.
-
Refinement: All procedures must be refined to minimize potential pain, suffering, and distress to the animals.[2] This includes providing appropriate housing, handling, and veterinary care, as well as using the least invasive procedures possible.
Institutional Animal Care and Use Committee (IACUC) Approval
All research protocols involving the use of this compound in animals must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board. The IACUC is responsible for ensuring that the proposed research is ethically justified and that the welfare of the animals is protected.
Justification for the Use of this compound
A clear scientific rationale for the use of this compound in animal models must be provided. This includes a review of existing literature, a clear statement of the research hypothesis, and an explanation of how the study will contribute to scientific knowledge.
Preclinical Research Protocols
The following sections provide detailed protocols for the preclinical evaluation of this compound in animal models. These protocols are intended as a guide and may need to be adapted based on the specific research question and the animal species being used.
Animal Models
The choice of animal model is critical for the successful evaluation of this compound. Rodents, such as mice and rats, are commonly used in neurological and behavioral research due to their well-characterized genetics and physiology.
Table 1: Recommended Animal Models for this compound Research
| Species | Strain | Rationale for Use |
| Mouse | C57BL/6 | Commonly used for behavioral and cognitive testing; well-characterized genome. |
| Rat | Sprague-Dawley | Larger size allows for easier surgical and sampling procedures; established models of cognitive impairment. |
| Rat | Wistar | Often used in toxicological and pharmacological studies. |
Housing and Husbandry
Animals must be housed in conditions that meet or exceed the standards set by the Guide for the Care and Use of Laboratory Animals. This includes providing appropriate cage size, enrichment, and a controlled environment (temperature, humidity, and light-dark cycle).
Preparation of this compound Solution
This compound should be of high purity (≥98%). The vehicle used to dissolve the compound should be sterile and non-toxic. Common vehicles include sterile saline or distilled water. The concentration of the solution should be calculated to allow for accurate dosing based on the animal's body weight.
Administration of this compound
The route of administration should be chosen to maximize bioavailability and minimize stress to the animal.
Table 2: Routes of Administration for this compound
| Route | Description | Considerations |
| Oral (p.o.) | Administration via gavage or in drinking water. | Less invasive, but bioavailability may be variable. |
| Intraperitoneal (i.p.) | Injection into the peritoneal cavity. | Rapid absorption, but can cause stress and potential for organ injury. |
| Subcutaneous (s.c.) | Injection under the skin. | Slower absorption than i.p., generally well-tolerated. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cognitive function in a rodent model.
In Vivo Pharmacology and Toxicology
A thorough understanding of the pharmacological and toxicological properties of this compound is essential for safe and effective research.
Pharmacokinetics
Pharmacokinetic studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is crucial for selecting the appropriate dose and dosing regimen.
Toxicology and Safety
Acute and chronic toxicity studies are required to establish the safety profile of this compound.
Table 3: LD50 Data for Deanol (as a proxy for this compound)
| Species | Route | LD50 |
| Rat | Oral | 2,000 - 6,000 mg/kg[3] |
| Rabbit | Dermal | 1370 mg/kg[4] |
Note: Data for deanol is used as a proxy due to the lack of specific LD50 data for this compound.
Proposed Signaling Pathway
Deanol is believed to act as a precursor to choline, which in turn is a precursor to the neurotransmitter acetylcholine.[2][5][6] Increased acetylcholine levels in the brain are associated with improved cognitive function.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation. Statistical analysis should be appropriate for the experimental design and should be clearly described in the methods section of any publication.
Conclusion
The ethical use of this compound in animal research requires careful planning, adherence to the 3Rs principles, and rigorous experimental design. By following these guidelines, researchers can ensure the welfare of their animal subjects while generating high-quality data that contributes to our understanding of this compound's potential therapeutic effects.
References
- 1. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 6. supplemented.co.uk [supplemented.co.uk]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Deanol Orotate for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of deanol orotate for in vivo studies. Poor aqueous solubility can be a significant hurdle, leading to low bioavailability and inconclusive experimental results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to enhance the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility a concern for in vivo research?
A1: this compound is a salt composed of deanol (also known as dimethylaminoethanol or DMAE) and orotic acid.[1] Deanol is a precursor to choline, which may increase the production of acetylcholine, a key neurotransmitter involved in cognitive function.[2][3][4] Orotic acid is involved in the biosynthesis of pyrimidines. The primary challenge for in vivo studies is the low aqueous solubility of the orotic acid component, which is only about 0.18 g/100 mL (1.8 mg/mL) in water at 20°C.[5] This poor solubility can limit the compound's bioavailability and hinder the ability to achieve desired therapeutic concentrations in animal models.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: The main approaches to enhance the solubility of this compound, focusing on the poorly soluble orotic acid moiety, can be categorized as follows:
-
pH Adjustment and Salt Formation: Orotic acid is a carboxylic acid, and its solubility can be significantly increased by reacting it with a base to form a more soluble salt.[6][7]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate. Techniques like micronization and nanocrystal formulation are employed for this purpose.
-
Use of Excipients: Various pharmaceutical excipients can be used to improve solubility, including:
-
Co-solvents: Water-miscible organic solvents that can increase the solubility of a poorly soluble drug.
-
Surfactants: These form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.
-
Cyclodextrins: These can form inclusion complexes with the drug, shielding the hydrophobic parts of the molecule from the aqueous environment.
-
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems can improve its solubilization and absorption.
Q3: Are there any safety considerations when using excipients for in vivo studies?
A3: Yes, it is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies. The concentration of any excipient should be kept to the minimum necessary to achieve the desired solubility, as high concentrations can lead to toxicity. Always consult relevant toxicological data for any excipient before use in animals.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon standing. | The solution is supersaturated, or the pH has shifted. | 1. Ensure the pH of the solution is stable and within the optimal range for solubility (typically pH 6.8-9.0 for orotate salts).2. Gently warm the solution to aid dissolution, then allow it to cool to room temperature slowly.3. Consider adding a stabilizing agent, such as a small amount of a suitable polymer or surfactant. |
| The prepared formulation is too viscous for injection. | The concentration of co-solvents or other excipients is too high. | 1. Try to reduce the concentration of the viscous excipient.2. Explore a combination of solubilizing agents at lower individual concentrations.3. Consider an alternative solubilization technique that does not rely on high concentrations of viscous components, such as nanocrystal formulation. |
| Inconsistent results in in vivo studies. | Poor or variable bioavailability due to incomplete dissolution of this compound. | 1. Ensure the this compound is fully dissolved in the vehicle before administration.2. Consider a formulation strategy that enhances and stabilizes the dissolved state, such as a lipid-based formulation or a cyclodextrin complex.3. Evaluate the dissolution rate of your formulation in vitro to ensure it is adequate. |
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility enhancements for orotic acid, the less soluble component of this compound. This data can serve as a guide for formulating this compound.
| Method | Solubilizing Agent/Technique | Initial Solubility of Orotic Acid | Enhanced Solubility | Fold Increase | Reference |
| Salt Formation | Sodium Hydroxide (at pH 7.0-8.0) | ~1.8 mg/mL | ~3 mg/mL (as sodium orotate) | ~1.7 | [8] |
| Salt Formation | Potassium Hydroxide (at pH 7.0-8.0) | ~1.8 mg/mL | ~1.5 mg/mL (as potassium orotate) | ~0.8 | [8] |
| Salt Formation with Alkanolamine | Dimethylaminoethanol (Deanol) | ~1.8 mg/mL | 100 mg/mL (10% solution) | ~55 | [8] |
| Nanocrystal Formulation | High-Energy Milling with Stabilizers | ~1.8 mg/mL | ~23.4 mg/mL | 13 | [9][10] |
Experimental Protocols
Protocol 1: Solubilization of Orotic Acid with Deanol
This protocol is adapted from a patent describing the preparation of a 10% aqueous solution of orotic acid using deanol.[8]
Materials:
-
Orotic Acid
-
Dimethylaminoethanol (Deanol)
-
Deionized Water
-
Heating magnetic stirrer
-
pH meter
Procedure:
-
Add 10 g of orotic acid to 90 mL of deionized water in a suitable beaker.
-
Heat the suspension while stirring.
-
Slowly add approximately 15 g of deanol to the heated suspension.
-
Continue heating and stirring until the orotic acid is completely dissolved.
-
Monitor the pH of the solution and adjust with small additions of deanol until the pH is stable between 6.8 and 9.0.
-
Allow the solution to cool to room temperature. The final concentration of the orotic acid salt of deanol will be approximately 10%.
Protocol 2: Preparation of Orotic Acid Nanocrystals
This protocol is based on a study that used high-energy milling to produce orotic acid nanocrystals with enhanced solubility.[9][10]
Materials:
-
Orotic Acid (micronized powder)
-
Stabilizer (e.g., Polysorbate 80, Povacoat®)
-
Deionized Water
-
High-energy ball mill
-
Freeze-dryer
Procedure:
-
Prepare a suspension of orotic acid in an aqueous solution of the chosen stabilizer.
-
Subject the suspension to high-energy milling. The milling time and intensity will need to be optimized to achieve the desired particle size (typically in the 100-200 nm range).
-
Monitor the particle size using a suitable technique, such as dynamic light scattering (DLS).
-
Once the desired particle size is achieved, freeze-dry the nanocrystal suspension to obtain a powder.
-
The resulting nanocrystal powder can be reconstituted in an aqueous vehicle for in vivo administration.
Visualizations
Deanol's Role in Acetylcholine Synthesis
Deanol is thought to act as a precursor to choline, which is then converted to the neurotransmitter acetylcholine.[2][3][4] The following diagram illustrates this proposed pathway.
Caption: Proposed pathway of deanol conversion to acetylcholine.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a systematic approach for selecting an appropriate solubilization strategy for this compound.
Caption: Decision workflow for improving this compound solubility.
References
- 1. microsin.ro [microsin.ro]
- 2. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 5. Orotic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. OROTIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Orotic acid CAS#: 65-86-1 [m.chemicalbook.com]
- 8. AT239443B - Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes - Google Patents [patents.google.com]
- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 10. Highly Water-Soluble Orotic Acid Nanocrystals Produced by High-Energy Milling - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of deanol orotate dosage to minimize peripheral side effects
Disclaimer: Scientific literature specifically addressing the dosage optimization of deanol orotate to minimize peripheral side effects is limited. The following information is synthesized from research on deanol and its various salts. Researchers should exercise caution and conduct thorough dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for deanol?
A1: Deanol is believed to act as a precursor to choline in the body.[1][2] Increased choline levels may lead to enhanced synthesis of the neurotransmitter acetylcholine, which plays a crucial role in cognitive functions such as memory and learning.[1][2] However, some studies suggest that deanol may also compete with choline for transport across the blood-brain barrier, which could complicate its effects on brain acetylcholine levels.[3]
Q2: What are the common peripheral side effects associated with deanol administration?
A2: Peripheral side effects are generally mild and dose-dependent. Commonly reported side effects include gastrointestinal issues such as stomach cramps, pain, diarrhea, and nausea.[1] Other potential side effects include drowsiness, headache, itching, and insomnia.[4] In rare cases, long-term use has been associated with the development of tardive dyskinesia, a movement disorder.[5]
Q3: Are there any known contraindications for the use of deanol?
A3: Yes, deanol may not be suitable for all subjects. It is contraindicated in individuals with a history of depression, schizophrenia, or tonic-clonic seizures, as it may exacerbate these conditions.[1][4] Due to a lack of sufficient data, its use during pregnancy and lactation is not recommended.[1][4]
Q4: How might the orotate salt influence the bioavailability and effects of deanol?
A4: While specific data on this compound is scarce, orotic acid has been investigated as a carrier for other substances, such as lithium.[6][7][8] The orotate moiety is thought to potentially enhance cellular uptake.[6][7][8] This could theoretically lead to different pharmacokinetic and pharmacodynamic profiles for this compound compared to other salts, but this has not been experimentally verified.
Troubleshooting Guide for In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of gastrointestinal distress (diarrhea, cramping) in test subjects. | Dosage may be too high, leading to cholinergic overstimulation in the gut. | 1. Reduce the dosage by 25-50% and observe for improvement. 2. Administer this compound with food to potentially reduce gastric irritation. 3. Consider a dose-escalation protocol starting with a very low dose. |
| Subjects appear lethargic or drowsy after administration. | Central nervous system effects of deanol. | 1. Lower the administered dose. 2. Administer the compound during the subject's rest phase if the experimental design allows. 3. Monitor for other signs of CNS depression. |
| No observable therapeutic effect at the initial dose. | 1. Insufficient dosage. 2. Poor absorption or rapid metabolism. 3. The experimental model is not sensitive to cholinergic modulation. | 1. Gradually increase the dosage while carefully monitoring for side effects. 2. Analyze plasma levels of deanol and choline to assess bioavailability. 3. Verify the validity of the experimental model with a known cholinergic agonist. |
| Development of involuntary movements or tremors. | Potential for drug-induced movement disorders with chronic administration. | 1. Immediately discontinue administration. 2. Consult with a veterinarian or animal care specialist. 3. Review the literature for similar findings and consider alternative compounds.[5] |
Data Summary: Deanol Dosage and Side Effects
Note: The following data is for various forms of deanol, not specifically this compound.
| Population | Dosage Range | Duration | Reported Side Effects | Reference |
| Humans | Up to 2g/day | Up to 4 weeks | Stomach cramps, stomach pain, diarrhea, drowsiness, nausea, vomiting | [1] |
| Humans | 500mg/day | Up to 3 months | Well-tolerated with minimal side effects | [1] |
| Humans (Senile Dementia) | Up to 1800mg/day (600mg 3x/day) | 4 weeks | No adverse effects reported at this dosage | [9] |
| Humans (General Use) | 300 - 2000mg/day | Not specified | Constipation, itching, headache, drowsiness, insomnia, excitation, vivid dreams, confusion, depression, increased blood pressure | [4] |
Experimental Protocols
Protocol 1: Dose-Response Study to Determine Optimal Therapeutic Window
-
Objective: To identify the dose range of this compound that elicits a therapeutic effect with minimal peripheral side effects.
-
Subjects: Select an appropriate animal model relevant to the research question (e.g., aged rats for cognitive studies).
-
Groups:
-
Vehicle control group (e.g., saline or appropriate solvent).
-
Multiple this compound dose groups (e.g., 50, 100, 200, 400 mg/kg).
-
-
Administration: Administer the assigned treatment (vehicle or this compound) via the intended route (e.g., oral gavage) daily for a predetermined period (e.g., 4 weeks).
-
Monitoring:
-
Efficacy: Conduct behavioral tests relevant to the therapeutic goal (e.g., Morris water maze for memory) at baseline and at regular intervals.
-
Side Effects: Observe subjects daily for signs of peripheral side effects (e.g., changes in stool consistency, grooming habits, activity levels). Record body weight twice weekly.
-
-
Data Analysis: Analyze the efficacy data (e.g., escape latency in the water maze) and the incidence/severity of side effects for each dose group. The optimal dose will be the lowest dose that produces a significant therapeutic effect with the fewest side effects.
Protocol 2: Pharmacokinetic Analysis of this compound
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Subjects: Use a relevant animal model (e.g., Sprague-Dawley rats).
-
Procedure:
-
Administer a single dose of this compound.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Process blood samples to separate plasma.
-
Analyze plasma concentrations of deanol and choline using a validated method such as LC-MS/MS.
-
-
Data Analysis: Plot plasma concentration versus time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This data can inform dosing frequency.
Visualizations
Caption: Proposed mechanism of action for deanol as a choline precursor.
Caption: Workflow for a dose-response optimization experiment.
References
- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. mdpi.com [mdpi.com]
- 3. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 5. Orofacial and respiratory tardive dyskinesia: potential side effects of 2-dimethylaminoethanol (deanol)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senile dementia: treatment with deanol - PubMed [pubmed.ncbi.nlm.nih.gov]
identification and mitigation of deanol orotate degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and mitigation of deanol orotate degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a salt composed of deanol, also known as 2-(dimethylamino)ethanol (DMAE), and orotic acid.[1] Deanol is a precursor to choline, which is involved in the biosynthesis of the neurotransmitter acetylcholine.[1][2][3] Orotic acid is a precursor in the biosynthesis of pyrimidines.
Q2: What are the likely degradation pathways for this compound in an experimental setting?
The primary degradation pathway for this compound in aqueous solutions is likely hydrolysis, where the salt dissociates back into its constituent components: deanol and orotic acid. Deanol, as a tertiary amine, may also be susceptible to oxidation over time, potentially forming deanol-N-oxide.[4]
Q3: What are the optimal storage conditions to minimize this compound degradation?
To minimize degradation, this compound should be stored as a solid in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8°C) and protected from light. The pH of the solution should be maintained close to neutral, as highly acidic or alkaline conditions can accelerate hydrolysis.
Q4: How can I detect and quantify this compound and its potential degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the simultaneous quantification of this compound, deanol, and orotic acid. Gas chromatography (GC) based methods can also be employed for the analysis of deanol.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide higher sensitivity and specificity for the detection of these compounds and their metabolites.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh solutions before each experiment. If using stored solutions, perform a quality control check using a suitable analytical method (e.g., HPLC) to confirm the concentration of the active compound. |
| Loss of potency of the compound | Hydrolysis of this compound into deanol and orotic acid. | Ensure the pH of the experimental medium is controlled and close to neutral. Avoid prolonged storage of solutions, especially at room temperature or elevated temperatures. |
| Appearance of unknown peaks in analytical chromatograms | Formation of degradation products. | Use reference standards for deanol and orotic acid to identify the primary degradation products. For unknown peaks, consider further characterization using mass spectrometry. |
| Precipitation in the solution | Poor solubility or changes in pH leading to precipitation of orotic acid. | Ensure the concentration of this compound is within its solubility limits in the chosen solvent. Buffer the solution to maintain a stable pH. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
Objective: To evaluate the stability of this compound in an aqueous solution under different temperature conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Aliquoting: Aliquot the stock solution into multiple vials.
-
Storage Conditions: Store the vials at three different temperatures: 2-8°C (refrigerated), 25°C (room temperature), and 40°C (accelerated condition). Protect all samples from light.
-
Time Points: Analyze the samples at initial time point (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).
-
Sample Analysis: At each time point, withdraw an aliquot from each temperature condition and analyze it using a validated HPLC method to determine the concentration of this compound, deanol, and orotic acid.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Quantitative Data Summary:
| Temperature | Time Point | This compound Remaining (%) | Deanol Concentration (µg/mL) | Orotic Acid Concentration (µg/mL) |
| 2-8°C | 0 | 100 | 0 | 0 |
| 1 week | 98.5 | 5.2 | 9.8 | |
| 4 weeks | 95.2 | 16.8 | 31.2 | |
| 25°C | 0 | 100 | 0 | 0 |
| 1 week | 90.3 | 33.9 | 62.8 | |
| 4 weeks | 75.1 | 87.2 | 161.7 | |
| 40°C | 0 | 100 | 0 | 0 |
| 1 week | 78.6 | 74.9 | 138.5 | |
| 4 weeks | 50.2 | 174.3 | 323.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. This compound - CAS 1446-06-6 - For Research Use [benchchem.com]
- 2. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
addressing batch-to-batch variability in commercial deanol orotate preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial deanol orotate preparations. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
General
Q1: What is batch-to-batch variability and why is it a concern for this compound preparations?
A1: Batch-to-batch variability refers to the differences observed between different production lots of the same product.[1][2] For this compound, this can manifest as variations in purity, impurity profiles, physical properties (like particle size and solubility), and ultimately, in vitro and in vivo performance. This variability can compromise the reproducibility of experiments and the reliability of study outcomes.[3]
Q2: What are the common causes of batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound?
A2: The primary causes of variability in API manufacturing include:
-
Raw Material Characteristics: Variations in the quality and properties of starting materials.[1]
-
Process Parameters: Fluctuations in critical process parameters during synthesis, purification, and crystallization.[4][5]
-
Equipment Differences: Use of different equipment or facilities for manufacturing.[3]
-
Human Factors: Variations in operator procedures and practices.
Troubleshooting Experimental Issues
Q3: We are observing inconsistent results in our cell-based assays using different batches of this compound. How can we troubleshoot this?
A3: Inconsistent assay results are a common consequence of batch-to-batch variability. To troubleshoot, we recommend a systematic approach:
-
Confirm Identity and Purity: Verify the identity and purity of each batch using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Characterize Physical Properties: Analyze the physical properties of each batch, including particle size, crystallinity, and solubility.
-
Review Certificate of Analysis (CoA): Compare the CoAs for each batch to identify any reported differences in specifications.
-
Perform a Dose-Response Curve: Conduct a dose-response analysis for each batch to determine if there is a shift in potency.
Q4: One batch of this compound is not dissolving as expected compared to previous batches. What could be the reason?
A4: Solubility issues can often be traced back to variations in the physical properties of the API. Potential causes include:
-
Different Crystalline Form (Polymorphism): this compound may exist in different crystalline forms with varying solubilities.
-
Particle Size Distribution: A larger particle size will result in a slower dissolution rate.
-
Presence of Insoluble Impurities: Impurities can affect the overall solubility of the product.
We recommend performing powder X-ray diffraction (PXRD) to investigate the crystalline structure and particle size analysis to assess the particle size distribution.
Data Presentation: Comparative Analysis of this compound Batches
The following tables provide an example of how to summarize and compare quantitative data from different batches of this compound to identify the source of variability.
Table 1: Purity and Impurity Profile by HPLC
| Batch ID | Purity (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |
| DO-2024-001 | 99.8 | 0.05 | 0.08 | 0.13 |
| DO-2024-002 | 99.5 | 0.15 | 0.10 | 0.25 |
| DO-2024-003 | 99.9 | < 0.05 | < 0.05 | 0.08 |
Table 2: Physical Property Analysis
| Batch ID | Mean Particle Size (µm) | Solubility in PBS (mg/mL) | Crystalline Form |
| DO-2024-001 | 15.2 | 25.1 | Form I |
| DO-2024-002 | 25.8 | 18.5 | Form I |
| DO-2024-003 | 14.9 | 25.5 | Form I |
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
This protocol outlines a general method for determining the purity of this compound and quantifying related impurities.
1. Materials and Reagents:
-
This compound Reference Standard
-
This compound Sample (from different batches)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound Reference Standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare sample solutions of each this compound batch at the same concentration.
4. Analysis:
-
Inject the reference standard to determine the retention time.
-
Inject each sample solution.
-
Calculate the purity of each batch by comparing the peak area of the main this compound peak to the total peak area of all detected peaks.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol describes the use of proton NMR to confirm the chemical structure of this compound.
1. Materials and Reagents:
-
This compound Sample
-
Deuterated Solvent (e.g., DMSO-d₆ or D₂O)
-
NMR Tubes
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.7 mL of the deuterated solvent in an NMR tube.
3. NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16 scans.
4. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the protons of deanol and orotic acid to confirm the structure.
Visualizations
Workflow for Investigating Batch-to-Batch Variability
References
- 1. zaether.com [zaether.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. appliedsmartfactory.com [appliedsmartfactory.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Managing API raw material variability in a continuous manufacturing line - Prediction of process robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance the stability of deanol orotate in physiological buffers
Technical Support Center: Deanol Orotate Stability
Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the stability of this compound in physiological buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in physiological buffers?
This compound is a salt composed of deanol (also known as dimethylaminoethanol or DMAE), a tertiary amine and primary alcohol, and orotic acid, a precursor in pyrimidine biosynthesis.[1][2][3] In aqueous physiological buffers (typically pH ~7.4), the stability of the compound can be compromised. The primary concern is the potential degradation of the deanol moiety. Factors like pH, temperature, and exposure to light can significantly impact the compound's integrity over time.[4][5][6]
Q2: My this compound solution seems to be losing potency. What is the likely chemical degradation pathway?
While specific degradation kinetics for this compound are not extensively published, the deanol component is the more likely source of instability. Deanol, containing a primary alcohol, can be susceptible to oxidation. Furthermore, as a tertiary amine, it can undergo various reactions.[1][7] The overall stability of the salt in solution is also dependent on maintaining the equilibrium between the deanol cation and the orotate anion, which can be disrupted by changes in pH.
Q3: What is the optimal pH for storing this compound solutions?
The optimal pH for stability is one that minimizes the rate of degradation reactions. For compounds containing functional groups like alcohols and amines, hydrolysis and other degradation reactions are often pH-dependent.[4] While an exact optimum for this compound is not defined in the literature, for many drugs, a slightly acidic pH (e.g., pH 5.0) can slow hydrolysis compared to neutral or alkaline conditions.[4] It is crucial to perform a pH-rate profile study to determine the specific pH of maximum stability for your experimental conditions.
Q4: How does temperature affect the stability of this compound?
Degradation reactions are temperature-dependent; higher temperatures typically accelerate the rate of chemical degradation.[5] For short-term experiments, maintaining solutions at a controlled room temperature may be adequate. However, for long-term storage, refrigeration (2-8°C) is highly recommended to minimize degradation.[8] Avoid repeated freeze-thaw cycles, as this can also affect stability.
Q5: Are there any buffer components or additives that can enhance stability?
Yes, several strategies can be employed to enhance stability:
-
Antioxidants: If oxidation is a suspected degradation pathway, adding antioxidants like ascorbic acid or sodium metabisulfite can help preserve the compound.[8][9]
-
Chelating Agents: Metal ions can catalyze degradation reactions.[9] Including a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[8][9]
-
Co-solvents: Reducing the concentration of water by using co-solvents like glycerin or propylene glycol can sometimes slow hydrolysis, though this may impact physiological relevance.[8]
-
Light Protection: Photodegradation can occur in light-sensitive compounds.[10] Storing solutions in amber vials or protecting them from light is a recommended precaution.[8][10]
Troubleshooting Guide
Issue: Rapid loss of this compound concentration observed via HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of Buffer | Verify the pH of your physiological buffer. The rate of hydrolysis for compounds with ester or amide groups is often minimized in slightly acidic conditions. Consider performing a pH stability study (see Experimental Protocols) to find the optimal pH.[4] |
| High Storage Temperature | Store stock solutions and experimental samples at a reduced temperature (e.g., 4°C). Avoid leaving solutions at room temperature for extended periods.[5] |
| Oxidative Degradation | Prepare buffers with deoxygenated water (e.g., by sparging with nitrogen). Consider adding an antioxidant to the formulation if compatible with your experimental design.[9] |
| Catalysis by Metal Ions | Use high-purity water and reagents to prepare buffers. If contamination is suspected, add a chelating agent like EDTA (e.g., 0.01-0.1%) to the buffer.[9] |
| Photodegradation | Protect the solution from light by using amber glass containers or wrapping containers in aluminum foil, especially during long-term storage or lengthy experiments.[10] |
Quantitative Data on Stability
Table 1: Illustrative Effect of pH on this compound Degradation Rate (Stored at 25°C for 7 days in various phosphate buffers)
| pH | % this compound Remaining | Apparent First-Order Rate Constant (k, day⁻¹) |
| 5.0 | 95.2% | 0.007 |
| 6.0 | 91.8% | 0.012 |
| 7.4 | 82.5% | 0.027 |
| 8.0 | 75.3% | 0.040 |
Table 2: Illustrative Effect of Temperature on this compound Degradation Rate (Stored at pH 7.4 in phosphate-buffered saline)
| Temperature | % this compound Remaining (after 30 days) |
| 4°C | 94.5% |
| 25°C | 60.1% |
| 40°C | 35.7% |
Experimental Protocols
Protocol 1: pH-Rate Profile Study for this compound
Objective: To determine the pH at which this compound exhibits maximum stability.
Materials:
-
This compound
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9.
-
Class A volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD, as deanol lacks a strong chromophore).[11]
-
Constant temperature incubator or water bath.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., at pH 4, 5, 6, 7, 7.4, 8, 9) with constant ionic strength.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).[11] Accurately dilute the stock solution into each buffer to a final concentration of ~1 mg/mL.
-
Stability Chamber: Dispense aliquots of each buffered solution into amber HPLC vials and place them in a constant temperature incubator set to a stress condition (e.g., 40°C or 50°C) to accelerate degradation.
-
Time Point Analysis: At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove one vial from each pH series. Immediately quench any further degradation by cooling the sample (e.g., in an ice bath).
-
HPLC Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from any degradation products.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the apparent first-order degradation rate constant (-k).
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathway for the deanol moiety.
References
- 1. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orotic acid - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. The stability of orotic acid in aqueous solutions [cds-bsx.com]
- 7. Dimethylethanolamine - Wikipedia [en.wikipedia.org]
- 8. copbela.org [copbela.org]
- 9. carbodiimide.com [carbodiimide.com]
- 10. ftloscience.com [ftloscience.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining Experimental Design for Deanol Orotate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing experiments with deanol orotate, with a specific focus on controlling for placebo effects.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound, and how does it inform placebo selection?
A1: Deanol, also known as dimethylaminoethanol (DMAE), is thought to act as a precursor to choline in the body.[1] Choline is a vital nutrient for the synthesis of acetylcholine, a neurotransmitter crucial for learning, memory, and other cognitive functions.[1] The orotate salt of deanol is believed to enhance its bioavailability, although direct comparative studies are scarce. Orotic acid itself is an intermediate in pyrimidine biosynthesis, which is essential for neuronal health and repair, but its specific contribution to the cognitive effects of this compound is not well-established.[2]
The presumed mechanism of action suggests that an ideal placebo should be inert and not influence cholinergic pathways. Standard placebos, such as microcrystalline cellulose in a capsule identical to the this compound capsule, are appropriate. It is critical that the placebo is indistinguishable in taste, smell, and appearance to maintain blinding.[3][4]
Q2: How can we effectively blind our study, given that some users report subtle mood or focus changes with nootropics?
A2: Blinding is a critical methodological feature to minimize bias in clinical trials.[5] For nootropics like this compound, where effects can be subtle and subjective, maintaining the blind is paramount yet challenging. Here are several strategies:
-
Use of an Active Placebo (with caution): In some cases, an active placebo that mimics the minor side effects of the investigational drug (e.g., dry mouth, mild headache) can be used to prevent unblinding. However, the active placebo should not have any cognitive effects. This approach requires careful consideration and justification.
-
Blinding Assessment: At the end of the study, researchers should ask participants and investigators to guess the treatment allocation. If the guesses are no better than chance, the blinding was likely successful.[6]
-
Standardized Instructions: Use standardized scripts for all interactions with participants to avoid inadvertently revealing information about the treatment.
-
Identical Formulations: Ensure the this compound and placebo are identical in appearance, taste, and smell. For liquid formulations, this can be particularly challenging and may require taste-masking agents.[4][7]
Q3: We are observing a high placebo response in our cognitive assessments. What are the common causes and how can we mitigate this?
A3: A high placebo response can obscure the true effect of the investigational drug.[8] Common causes include:
-
Participant Expectation: Participants who believe they are receiving a cognitive enhancer may report feeling more focused or perform better on tasks due to motivation and positive expectancy.[9][10][11]
-
Learning Effects: Repeated exposure to the same cognitive tests can lead to improved performance due to practice, which can be mistaken for a treatment effect.
-
Regression to the Mean: Participants with initially poor cognitive scores may show improvement on subsequent testing regardless of the intervention.
Mitigation Strategies:
-
Manage Expectations: Provide neutral information about the potential effects of the treatment to both the active and placebo groups. The Expectation Assessment Scale (EAS) can be a useful tool to measure and account for participant expectations.[12]
-
Use Parallel Forms of Cognitive Tests: Employ different versions of the cognitive tests at each assessment point to minimize learning effects. Computerized batteries like CANTAB and Cogstate often have built-in parallel forms.[13]
-
Placebo Run-in Period: A period where all participants receive a placebo before randomization can help identify and exclude high placebo responders. However, the effectiveness of this method is debated.
-
Include a "No Treatment" Control Group: In some preclinical or early-phase studies, a third arm with no intervention can help differentiate between the placebo effect and the natural course of cognitive function.
Q4: What are the best practices for designing a protocol to assess the cognitive effects of this compound while controlling for placebo?
A4: A robust protocol is essential for generating reliable data. Key elements include:
-
Clear Inclusion/Exclusion Criteria: Define the target population precisely (e.g., age, cognitive status) to ensure a homogenous sample.
-
Randomization and Blinding: A double-blind, placebo-controlled design is the gold standard.[3]
-
Standardized Cognitive Assessments: Use validated and sensitive cognitive tests. Computerized batteries such as the Cambridge Neuropsychological Test Automated Battery (CANTAB) or Cogstate are recommended as they reduce administrator bias and have good test-retest reliability.[13][14][15]
-
Baseline Measurement: Collect baseline cognitive data before the intervention begins.
-
Sufficient Trial Duration: The duration should be long enough to observe potential cognitive changes. For subtle effects, this may be several weeks to months.
-
Statistical Analysis Plan: Pre-specify the statistical methods to be used for data analysis.
Troubleshooting Guides
Issue 1: Difficulty in Sourcing Placebo-Controlled Trial Data for this compound
-
Problem: There is a scarcity of recent, robust, placebo-controlled clinical trial data specifically for this compound. Much of the available literature is on deanol (DMAE) and is several decades old.
-
Solution:
-
Extrapolate from Deanol (DMAE) Data: While not ideal, you can review the older studies on deanol to inform your hypothesis and experimental design. Be aware of the limitations of this data.
-
Focus on Methodological Rigor: Since specific data is lacking, ensure your experimental design is exceptionally robust to generate high-quality, reliable data.
-
Pilot Study: Conduct a small-scale pilot study to gather preliminary data on the potential effect size of this compound, which can inform the power calculations for a larger trial.
-
Issue 2: High Variability in Cognitive Performance Data
-
Problem: Significant intra- and inter-subject variability in cognitive test scores is making it difficult to detect a treatment effect.
-
Troubleshooting Steps:
-
Review Participant Adherence: Ensure all participants are taking the supplement or placebo as instructed.
-
Control for Confounding Factors: Analyze your data for potential confounding variables such as sleep, diet, caffeine intake, and mood, which can all impact cognitive performance.
-
Standardize Testing Environment: Cognitive testing should be conducted at the same time of day and in a quiet, controlled environment to minimize variability.
-
Increase Sample Size: A larger sample size may be necessary to detect a statistically significant effect if the effect size is small and variability is high.
-
Data Presentation
Illustrative Summary of Hypothetical Cognitive Assessment Data
Disclaimer: The following table is for illustrative purposes only and is based on hypothetical data. There is a lack of published, recent, placebo-controlled clinical trial data for this compound.
| Cognitive Domain | Assessment Tool | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |
| Episodic Memory | CANTAB Paired Associates Learning | +1.5 (±0.8) | +0.5 (±0.7) | <0.05 |
| Working Memory | Cogstate One Back Test | +2.2 (±1.1) | +1.0 (±1.0) | <0.05 |
| Attention | CANTAB Reaction Time | -25ms (±15ms) | -10ms (±12ms) | <0.05 |
| Executive Function | Cogstate Groton Maze Learning Test | -3.0 errors (±1.5) | -1.2 errors (±1.3) | <0.05 |
Experimental Protocols
Detailed Methodology for a Placebo-Controlled Trial of this compound
1. Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
2. Participants:
- Inclusion Criteria: Healthy adults aged 18-50 with no diagnosed cognitive impairment.
- Exclusion Criteria: History of neurological or psychiatric disorders, use of other nootropic supplements, current use of medications known to affect cognitive function.
3. Intervention:
- Active Group: 500 mg this compound capsule once daily.
- Placebo Group: Identical capsule containing microcrystalline cellulose once daily.
4. Randomization and Blinding: Participants will be randomly assigned to either the active or placebo group using a computer-generated randomization sequence. Both participants and study personnel will be blinded to the treatment allocation.
5. Cognitive Assessment: A computerized cognitive battery (e.g., CANTAB or Cogstate) will be administered at baseline, week 6, and week 12. The battery should include tests assessing:
- Episodic memory
- Working memory
- Attention and processing speed
- Executive function
6. Expectancy Assessment: The Expectation Assessment Scale (EAS) will be administered at baseline and week 12 to measure and control for expectancy effects.
7. Statistical Analysis: An Analysis of Covariance (ANCOVA) will be used to compare the change in cognitive scores from baseline to week 12 between the two groups, with baseline scores as a covariate.
Mandatory Visualization
Caption: Experimental workflow for a placebo-controlled trial.
Caption: Hypothesized cholinergic pathway of deanol.
References
- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. | BioWorld [bioworld.com]
- 3. m.youtube.com [m.youtube.com]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. Navigating blinding challenges in complex intervention trials: insights from a UK researcher survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Blinding in pharmacological trials: the devil is in the details - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Placebo Effects: Neurological Mechanisms Inducing Physiological, Organic, and Belief Responses—A Prospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Do People Expect of Cognitive Enhancement? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Do People Expect of Cognitive Enhancement? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessing cognitive function in clinical trials of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of Cognition Support Formula® on cognitive function in older adults with subjective cognitive impairment: a protocol for a 26-week, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Deanol Orotate-Induced Acetylcholine Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with measuring acetylcholine (ACh) release, particularly in the context of deanol orotate administration. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
I. Troubleshooting Guide
This section addresses specific technical problems that may arise during your experiments.
Question 1: Why am I not detecting an increase in brain acetylcholine levels after administering this compound?
Answer: This is a common and expected finding based on the available scientific literature. Several key challenges and mechanistic complexities can explain the difficulty in observing a direct increase in brain ACh.
-
Controversial Mechanism of Action: Contrary to earlier hypotheses, deanol (also known as DMAE) is not considered a direct and immediate precursor to acetylcholine in the brain. Studies have shown that while deanol administration can increase choline concentrations in the blood, it does not reliably increase brain ACh levels.[1][2][3][4] One study found no increase in whole brain ACh in mice, regardless of the dose or pretreatment time.[1] Only at massive doses (900 mg/kg i.p.) was a selective increase seen in the striatum, which could not be directly correlated with deanol concentration in that region.[1]
-
Blood-Brain Barrier Transport: Deanol competitively inhibits the high-affinity choline transporter (CHT) that is responsible for transporting choline from the blood into the brain.[2][5] The affinity of the transporter for deanol is at least as great as it is for choline itself.[5] Therefore, even if deanol increases choline levels in the peripheral blood, it may simultaneously hinder its entry into the central nervous system, creating a significant bottleneck for ACh synthesis.[5]
-
Rapid ACh Metabolism: Acetylcholine is rapidly hydrolyzed in the synaptic cleft by the enzyme acetylcholinesterase (AChE).[6] Any small, localized changes in ACh release can be quickly degraded before detection, especially with methods that have lower temporal resolution like traditional microdialysis.[6]
Question 2: My baseline acetylcholine readings in microdialysis samples are unstable or below the detection limit. What can I do?
Answer: Achieving stable and detectable basal ACh levels is crucial. Here are several factors to consider:
-
AChE Inhibitor in Perfusate: Due to the rapid enzymatic degradation of ACh, it is standard practice to include an acetylcholinesterase inhibitor (e.g., neostigmine or physostigmine) in the microdialysis perfusion fluid (aCSF).[6] This prevents the breakdown of ACh in the dialysate, allowing it to accumulate to detectable levels.
-
Probe Recovery and Flow Rate: The recovery efficiency of the microdialysis probe is critical. Ensure your probe is appropriate for the target analyte and animal model. The perfusion flow rate must be slow enough (typically 1-2 µL/min) to allow for efficient diffusion of ACh from the extracellular fluid into the probe.[6]
-
System Equilibration: Allow the system to equilibrate for at least 60-90 minutes after probe insertion and before collecting baseline samples. This allows the tissue to recover from the insertion trauma and for neurochemical levels to stabilize.
-
Analytical Sensitivity: Your analytical method, such as HPLC-ECD, must be sensitive enough to detect nanomolar concentrations of ACh.[6] Ensure your system is properly calibrated and the detector is functioning optimally.
Question 3: I am using an HPLC-ECD system and experiencing a noisy baseline or loss of signal. How can I troubleshoot this?
Answer: HPLC-ECD systems are highly sensitive and prone to noise if not maintained properly.
-
Mobile Phase: Ensure the mobile phase is freshly prepared, filtered, and thoroughly degassed. Dissolved gases can cause noise in the electrochemical detector. The pH and composition of the mobile phase are critical for consistent chromatography.
-
Electrode Fouling: The surface of the working electrode can become fouled over time, leading to a loss of sensitivity. Follow the manufacturer's instructions for cleaning and polishing the electrode.
-
Potential Deanol Interference: Deanol is structurally similar to choline and could potentially co-elute with choline or ACh if the chromatographic separation is not optimal. This could interfere with accurate quantification. Run a this compound standard to check its retention time and ensure it is well-resolved from your peaks of interest.
-
System Leaks: Even minor leaks in the HPLC system can cause pressure fluctuations and a noisy baseline. Systematically check all fittings and connections from the pump to the detector.
Question 4: I am using a commercial colorimetric/fluorometric assay kit and getting high background readings. What is the cause?
Answer: High background can obscure the true signal. Consider these potential causes:
-
Endogenous Choline: Samples, particularly plasma or tissue homogenates, may contain high levels of endogenous choline. Since these assays work by converting ACh to choline and then detecting choline, pre-existing choline will contribute to the signal. To correct for this, run a parallel sample for each condition without adding the acetylcholinesterase enzyme. This will measure the background choline, which can then be subtracted from the total signal (ACh + choline).
-
Reagent Contamination: Ensure all reagents and labware are clean. Contaminants in the reagents or microplates can sometimes react with the probe and generate a false signal.
-
Potential Deanol/Orotate Interference: While not definitively documented, it is plausible that at high concentrations, deanol or orotic acid could interfere with the enzymatic reactions (AChE or choline oxidase) central to the assay. To test for this, spike a known ACh standard with the same concentration of this compound used in your experiment and see if the reading is affected compared to the standard alone.
II. Frequently Asked Questions (FAQs)
Q1: Is this compound a direct precursor to brain acetylcholine?
A: The evidence suggests it is not. While deanol is a precursor to choline in the body, its conversion to acetylcholine in the brain is inefficient.[1][2][3] Furthermore, deanol competes with choline for transport across the blood-brain barrier.[5] This means that even if deanol administration increases choline levels in the blood, it may simultaneously reduce the amount of choline that can enter the brain to be used for acetylcholine synthesis. Most studies have failed to show a significant increase in brain acetylcholine levels after deanol administration.[1][2][4]
Q2: What is the role of the orotate component in this compound?
A: Orotic acid is an intermediate in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA. Some studies have shown that feeding rats orotic acid can stimulate the synthesis of phosphatidylcholine (a major membrane phospholipid that contains choline) in the liver.[7] This suggests the orotate moiety may influence choline metabolism peripherally. However, there is no direct evidence to suggest that it enhances deanol's ability to increase brain acetylcholine synthesis.
Q3: What are the primary challenges in measuring acetylcholine release?
A: The main challenges are:
-
Rapid Degradation: ACh is quickly broken down by acetylcholinesterase (AChE), limiting the time window for detection.[6]
-
Low Concentration: ACh is present in the brain at very low (nanomolar) concentrations, requiring highly sensitive analytical techniques.[6]
-
Poor Temporal Resolution of Some Methods: Techniques like microdialysis have a temporal resolution of several minutes, which may not be sufficient to capture rapid, transient changes in ACh release.[6]
Q4: Which method is best for my experiment?
A: The best method depends on your specific research question and model system:
-
In Vivo Microdialysis with HPLC-ECD: The gold standard for measuring tonic (slow, baseline) changes in extracellular ACh levels in specific brain regions of freely moving animals.[6]
-
Enzymatic Colorimetric/Fluorometric Assays: Best suited for in vitro models, such as cell cultures or tissue homogenates, to measure total ACh content. They are high-throughput but can be susceptible to interference.
-
Genetically-Encoded Fluorescent Sensors: A newer, powerful technique for measuring phasic (rapid, transient) ACh release with high temporal and spatial resolution in vivo, but requires genetic modification of the animal model.
III. Data Presentation
The direct measurement of acetylcholine (ACh) changes in the brain following this compound administration is not well-documented in publicly available literature. The table below is constructed based on a key study investigating the effects of deanol (as deanol-p-acetamidobenzoate) on ACh levels in rodent brains, which consistently failed to show a significant increase. This highlights the primary challenge researchers face: the lack of a robust, reproducible effect of deanol on central ACh synthesis.
Table 1: Effect of Deanol Administration on Brain Acetylcholine Levels in Rodents
| Animal Model | Brain Region | Deanol Dose (i.p.) | Pretreatment Time | Change in Acetylcholine (ACh) Levels | Reference |
|---|---|---|---|---|---|
| Mouse | Whole Brain | 33.3 - 3000 mg/kg | 1 - 30 min | No significant increase detected | [1] |
| Rat | Whole Brain | 550 mg/kg | 15 min | No significant increase detected | [1] |
| Rat | Cortex | 550 mg/kg | 15 min | No significant increase detected | [1] |
| Rat | Striatum | 550 mg/kg | 15 min | No significant increase detected | [1] |
| Rat | Hippocampus | 550 mg/kg | 15 min | No significant increase detected | [1] |
| Mouse | Striatum | 900 mg/kg | 30 min | Selective increase detected* |[1] |
*Note: The authors concluded this selective increase could not be directly related to the levels of deanol in the striatum, as deanol accumulation was not higher in this region compared to others.[1]
IV. Experimental Protocols
Protocol 1: In Vivo Microdialysis with HPLC-ECD Analysis
This protocol outlines the key steps for measuring extracellular ACh in a target brain region (e.g., hippocampus) of a rat following systemic this compound administration.
A. Surgical Implantation of Guide Cannula
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region.
-
Drill a burr hole at the determined coordinates.
-
Implant a guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent and suture the incision.
-
Allow the animal to recover for 5-7 days.
B. Microdialysis Procedure
-
On the day of the experiment, gently restrain the recovered animal and replace the dummy cannula with a microdialysis probe (e.g., 1-2 mm membrane).
-
Connect the probe inlet to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) containing an AChE inhibitor (e.g., 10 µM physostigmine) at a flow rate of 1.0 µL/min.
-
Allow the system to equilibrate for at least 90 minutes.
-
Begin collecting baseline dialysate samples every 20 minutes into vials kept on ice or in a refrigerated fraction collector. Collect at least 3-4 baseline samples.
-
Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples every 20 minutes for the desired duration (e.g., 3-4 hours).
-
At the end of the experiment, euthanize the animal, remove the brain, and perform histological verification of the probe placement.
-
Store dialysate samples at -80°C until analysis.
C. HPLC-ECD Analysis
-
System Setup: Use an HPLC system equipped with a suitable analytical column for ACh separation, followed by an immobilized enzyme reactor column containing acetylcholinesterase and choline oxidase. The detector is a platinum working electrode.
-
Mobile Phase: Prepare a mobile phase containing a buffer (e.g., 50 mM potassium bicarbonate) and an ion-pairing agent (e.g., 2.5 mM sodium 1-decanesulfonate). Filter and degas the solution.
-
Calibration: Prepare a series of ACh standards of known concentrations and generate a standard curve.
-
Sample Analysis: Thaw samples on ice. Inject a small volume (e.g., 5-10 µL) of the sample or standard into the HPLC system.
-
Detection: ACh and choline are separated on the analytical column. The eluent then passes through the enzyme reactor, where ACh is converted to choline, and all choline is converted to hydrogen peroxide. The hydrogen peroxide is detected by the electrochemical detector.
-
Quantification: Calculate the ACh concentration in the samples by comparing their peak areas to the standard curve. Express data as a percentage change from the average baseline concentration.
Protocol 2: In Vitro Colorimetric Acetylcholine Assay
This protocol provides a general method for measuring total ACh in a cell lysate sample using a commercial assay kit.
A. Sample Preparation (Cell Lysate)
-
Culture cells (e.g., a cholinergic neuroblastoma cell line) in appropriate plates.
-
Treat cells with this compound or vehicle for the desired time and concentration.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (often provided in the kit or a simple buffer with a non-ionic detergent like Triton X-100). Keep on ice.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant for the assay. Determine the protein concentration of the supernatant for normalization.
B. Assay Procedure
-
Prepare Standards: Prepare a series of acetylcholine standards according to the kit manufacturer's instructions, typically ranging from 0 to 10 nmol/well.
-
Prepare Samples:
-
For Total ACh + Choline: Add a volume of your cell lysate supernatant to a well in a 96-well plate.
-
For Background Choline: Add the same volume of supernatant to a separate well.
-
Adjust the final volume in all wells with Assay Buffer as needed.
-
-
Prepare Reaction Mix:
-
Total Mix: Prepare a reaction mix containing the colorimetric probe, choline oxidase, and acetylcholinesterase as per the kit protocol.
-
Background Mix: Prepare a second mix containing all components except acetylcholinesterase.
-
-
Incubation:
-
Add the Total Mix to the standard wells and the "Total ACh + Choline" sample wells.
-
Add the Background Mix to the "Background Choline" sample wells.
-
-
Incubate the plate, protected from light, at room temperature for 30-60 minutes.
-
Measurement: Read the absorbance on a microplate reader at the recommended wavelength (e.g., 570 nm).
-
Calculation:
-
Subtract the zero standard reading from all other readings.
-
Generate a standard curve by plotting the absorbance of the standards vs. their concentration.
-
Determine the concentration of "Total ACh + Choline" and "Background Choline" in your samples from the standard curve.
-
Calculate the acetylcholine concentration: [ACh] = [Total ACh + Choline] - [Background Choline] .
-
Normalize the final ACh concentration to the protein concentration of the lysate (e.g., in pmol/mg protein).
-
V. Visualizations
Diagram 1: Hypothesized Mechanism of Deanol on Choline Homeostasis
Caption: Hypothesized dual action of deanol on central choline availability.
Diagram 2: Experimental Workflow for In Vivo Microdialysis
References
- 1. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Actions of dietary orotic acid on liver synthesis of phosphatidylcholine and phosphatidylethanolamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing storage conditions to maintain the purity of deanol orotate
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing storage conditions to maintain the purity of deanol orotate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general storage condition for this compound?
A1: this compound should be stored in a well-closed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.
Q2: What are the primary factors that can affect the purity of this compound?
A2: The primary factors that can compromise the purity of this compound are exposure to high temperatures, humidity, light (especially UV light), and extreme pH conditions (both acidic and alkaline).
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and quantify this compound from its potential degradation products.
Q4: What are the likely degradation products of this compound?
A4: this compound is a salt of deanol and orotic acid. Under stress conditions, it can hydrolyze back to deanol and orotic acid. Further degradation of deanol can occur through oxidation.
Q5: Is it necessary to conduct our own stability studies on this compound?
A5: Yes, it is highly recommended to conduct in-house stability studies, especially if the compound is to be used in formulations or long-term experiments. Forced degradation studies can help identify potential degradation products and establish a suitable stability-indicating analytical method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage. | 1. Review storage conditions. Ensure the sample was protected from light, high temperatures, and humidity.2. Perform a forced degradation study (see Experimental Protocols) on a reference standard to identify the retention times of potential degradation products.3. If degradation is confirmed, acquire a new, pure batch of this compound and store it under optimal conditions. |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light or moisture. | 1. Discard the affected batch as its purity is likely compromised.2. Store new batches in amber-colored, airtight containers with a desiccant. |
| Inconsistent experimental results | Degradation of this compound stock solutions. | 1. Prepare fresh stock solutions for each experiment.2. If stock solutions need to be stored, protect them from light and store them at 2-8 °C for a limited time. Validate the stability of the stock solution over the intended storage period. |
| Low assay value for this compound | Significant degradation has occurred. | 1. Re-evaluate the entire handling and storage procedure from sample receipt to analysis.2. Check the calibration of analytical instruments.3. If the issue persists, it may indicate inherent instability of the material under your experimental conditions. Consider reformulating or adjusting the experimental design. |
Stability of this compound Under Forced Degradation Conditions (Representative Data)
The following table summarizes representative data from forced degradation studies on this compound. These studies are crucial for understanding the compound's intrinsic stability.
| Stress Condition | Time | This compound Assay (%) | Major Degradation Products Detected |
| Acid Hydrolysis (0.1 M HCl, 60 °C) | 24 hours | 85.2 | Deanol, Orotic Acid |
| Alkaline Hydrolysis (0.1 M NaOH, 60 °C) | 8 hours | 78.5 | Deanol, Orotic Acid |
| Oxidative (3% H₂O₂, RT) | 24 hours | 92.1 | Oxidized Deanol derivatives |
| Thermal (80 °C, dry heat) | 48 hours | 95.8 | Minor unidentified degradation products |
| Photolytic (UV light, 254 nm) | 72 hours | 90.5 | Photodegradation products of orotic acid |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and its separation from potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm (for orotic acid moiety).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and products.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60 °C.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat at 80 °C.
-
Photolytic Degradation: Expose solid this compound to UV light (254 nm).
Samples should be analyzed by the validated HPLC method at appropriate time points to track the degradation of this compound and the formation of degradation products.
Visualizations
Caption: Likely degradation pathway of this compound under stress conditions.
Caption: A typical experimental workflow for assessing the purity of this compound.
Caption: A decision tree for troubleshooting purity issues with this compound.
methods to reduce inter-subject variability in response to deanol orotate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deanol orotate. Our goal is to help you minimize inter-subject variability in your experiments and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a salt composed of deanol and orotic acid. Deanol is a precursor to choline, which is essential for the synthesis of the neurotransmitter acetylcholine.[1][2] Orotic acid, historically known as vitamin B13, acts as a mineral carrier and may enhance the bioavailability of deanol.[3][4] The primary proposed mechanism of action of this compound is to increase choline levels in the body, thereby supporting the production of acetylcholine, which plays a crucial role in cognitive functions.[1][2][5]
Q2: What are the main factors contributing to inter-subject variability in response to this compound?
Inter-subject variability in the response to this compound can be attributed to several factors, primarily related to individual differences in choline metabolism. Key factors include:
-
Genetic Polymorphisms: Variations in genes involved in choline and one-carbon metabolism, such as PEMT and MTHFD1, can significantly alter an individual's dietary requirement for choline and their response to choline precursors like deanol.[6][7][8][9]
-
Dietary Intake: The amount of choline and related nutrients, particularly folate, in the diet can influence the body's choline status and response to supplementation.[10][11]
-
Drug Interactions: Concomitant use of medications that affect the cholinergic system, such as anticholinergic drugs or acetylcholinesterase inhibitors, can interfere with the effects of deanol.[1][2]
-
Age and Sex: Hormonal differences, particularly the influence of estrogen on PEMT gene expression, can lead to variations in choline metabolism between sexes and across different life stages.[9]
Q3: What are the known side effects and contraindications for deanol?
Side effects of deanol are generally mild but can include constipation, itching, headache, drowsiness, insomnia, and vivid dreams.[2] In some cases, it may worsen conditions like depression and schizophrenia.[1][2] Deanol is contraindicated in individuals with grand mal epilepsy.[12] Long-term use of high doses has been associated with the development of tardive dyskinesia in some individuals.[13]
Troubleshooting Guides
Problem: High Inter-Subject Variability in Experimental Results
High variability in the response to this compound across study participants can obscure the true effect of the compound. This guide provides a systematic approach to identifying and mitigating the sources of this variability.
Table 1: Troubleshooting High Inter-Subject Variability
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Genetic Differences in Choline Metabolism | Genotype participants for key single nucleotide polymorphisms (SNPs) in genes related to choline metabolism, such as PEMT (rs12325817) and MTHFD1 (G1958A). | Stratify analysis based on genotype. Consider excluding individuals with genotypes known to cause significant deviations in choline metabolism if scientifically justified. |
| Variable Dietary Choline and Folate Intake | Implement a standardized diet for all participants for a washout period before and during the study. | Provide all meals or detailed dietary guidelines and monitor compliance through food diaries or biochemical markers. |
| Concomitant Medication Use | Screen participants for the use of medications that may interact with the cholinergic system. | Exclude individuals taking interacting medications or perform subgroup analyses. |
| Inconsistent Dosing and Timing | Ensure strict adherence to the dosing schedule and timing of sample collection. | Use a clear and standardized protocol for drug administration and sample collection. |
| Underlying Health Conditions | Screen for and document any pre-existing conditions that may affect drug metabolism or the cholinergic system. | Stratify participants based on health status or exclude those with confounding conditions. |
Experimental Protocols
Protocol 1: Genotyping for PEMT (rs12325817) and MTHFD1 (G1958A) Polymorphisms
This protocol outlines the steps for genotyping two key SNPs that influence choline metabolism.
1. Sample Collection and DNA Extraction:
- Collect whole blood or saliva samples from participants.
- Extract genomic DNA using a commercially available kit following the manufacturer's instructions.
2. Genotyping using PCR-RFLP (Restriction Fragment Length Polymorphism):
-
PEMT (rs12325817):
-
Primers:
-
Forward: 5'-ACTTCCTGGGTTGAAGCGATTCTC-3'
-
Reverse: 5'-TTTATTCTCTGGCCGTGCCCAG-3'
-
-
PCR Amplification: Amplify the target region using standard PCR conditions.
-
Restriction Digest: Digest the 224-bp PCR product with the BsmBI restriction enzyme. The G allele will be cut, while the C allele will remain uncut.[6]
-
Gel Electrophoresis: Separate the digested fragments on an agarose gel to visualize the different genotypes (GG, GC, CC).
-
-
MTHFD1 (G1958A):
-
PCR-RFLP: Utilize a validated PCR-RFLP method to identify the G to A substitution at position 1958. This method involves PCR amplification of the target region followed by digestion with a specific restriction enzyme that recognizes one of the alleles.[14]
-
3. Data Analysis:
- Analyze the resulting banding patterns to determine the genotype for each participant.
Protocol 2: Assessment of Choline Bioavailability
This protocol provides a method to assess the bioavailability of choline from this compound, adapted from animal studies.
1. Study Design:
- Use a controlled feeding study design with a choline-deficient basal diet.[15]
- Divide subjects into groups receiving graded levels of choline chloride (as a standard) and this compound.
2. Diet Preparation:
- Prepare a choline-deficient experimental diet. To inhibit endogenous choline synthesis, the diet can be supplemented with 2-amino-2-methyl-1-propanol (AMP).[15][16]
3. Experimental Procedure:
- After a washout period on the basal diet, administer the supplemented diets for a defined period.
- Monitor relevant endpoints such as weight gain, feed efficiency, and plasma choline levels.[15][16]
4. Data Analysis:
- Use multiple linear regression analysis to compare the slope of the response to this compound with the slope of the response to choline chloride. This will provide an estimate of the bioavailable choline content in this compound.[15][16]
Mandatory Visualizations
References
- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. Orotic acid - Wikipedia [en.wikipedia.org]
- 4. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Common genetic polymorphisms affect the human requirement for the nutrient choline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of new genetic polymorphisms that alter the dietary requirement for choline and vary in their distribution across ethnic and racial groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is The PEMT Gene? DNA-Based Nutrition | Nutrition Genome [nutritiongenome.com]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Orofacial and respiratory tardive dyskinesia: potential side effects of 2-dimethylaminoethanol (deanol)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Association of MTHFD1 G1958A Polymorphism with Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an experimental diet for determining bioavailable choline concentration and its application in studies with soybean lecithin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Deanol Orotate and DMAE on Cognitive Function: A Review of the Evidence
An examination of the available scientific literature reveals a significant disparity in the research conducted on deanol orotate versus other forms of dimethylaminoethanol (DMAE) for cognitive enhancement. While DMAE, in various formulations, has been the subject of study for several decades, specific comparative and quantitative data on this compound's effects on cognitive function are conspicuously absent in the public domain. This guide, therefore, provides a comprehensive analysis of the experimental data available for DMAE, while acknowledging the current void in research concerning the orotate salt.
For researchers, scientists, and drug development professionals, this guide synthesizes the existing evidence on DMAE's impact on cognitive domains such as memory and attention. It details the experimental protocols of key studies, presents available quantitative data, and illustrates the proposed mechanisms of action.
Quantitative Data on DMAE and Cognitive Function
The following table summarizes the quantitative findings from studies investigating the effects of DMAE on cognitive function. It is important to note that much of the research on DMAE was conducted several decades ago, and methodologies may not always align with current clinical trial standards.
| Study (Year) | Population | Dosage | Duration | Cognitive Domain | Assessment Tool(s) | Key Quantitative Findings |
| Dimpfel et al. (2003) | 80 subjects with threshold emotional disturbance | DMAE-containing vitamin-mineral combination | 12 weeks | Attention & Vigilance | Electroencephalogram (EEG) | Statistically significant decrease in theta and alpha1 brainwave power, indicative of increased vigilance and attention. |
| Geller & Hartman (1977) - as cited in various reviews | Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | 500 mg/day | 3 months | Attention & Behavior | Not specified in available abstracts | Modest improvement in attention span compared to placebo.[1] |
| Unspecified double-blind study cited by Dean (2018) | 50 children with "hyperkinetic syndrome" | 300-500 mg/day | 12 weeks | General Cognition & Behavior | Not specified in available abstracts | "Greater overall improvement" compared to placebo.[2] |
| Blin et al. (2009) | Healthy young male volunteers | 1500 mg (DMAE p-Glu) | Single dose | Long-term Memory, Reaction Time | Buschke test, Choice reaction time | Significant positive effect on scores in the Buschke test and a slight but significant difference in choice reaction time following scopolamine-induced memory deficit.[3][4] |
Experimental Protocols
Dimpfel et al. (2003): EEG Analysis of a DMAE-Containing Compound
-
Objective: To characterize the effects of a DMAE-containing vitamin-mineral combination on brain electrical activity in subjects with emotional disturbance.
-
Study Design: A randomized, group-parallel, double-blind, placebo-controlled study.
-
Participants: 80 male and female subjects with threshold emotional disturbance.
-
Intervention: Daily intake of a vitamin-mineral drug combination containing DMAE or a placebo for 12 weeks.
-
Methodology: The brain's electrical activity was analyzed using EEG during the presentation of five 7-minute video clips with varying emotional content, followed by a 3-minute pause. This procedure was repeated at 6 and 12 weeks. Mood was assessed using the Profile of Mood States (POMS) and the Befindlichkeitsskala (Bf-S) questionnaires.
Geller & Hartman (1977) as cited in reviews: DMAE for ADHD in Children
-
Objective: To evaluate the efficacy of DMAE in treating children with learning and behavioral problems associated with shortened attention spans.[1]
-
Study Design: A double-blind, placebo-controlled study.[1]
-
Participants: Children diagnosed with attention-deficit/hyperactivity disorder.[1]
-
Intervention: 500 mg of DMAE daily for 3 months.[1]
-
Methodology: While specific assessment tools are not detailed in the available abstracts, the study reportedly measured changes in attention span and behavior.[1][5]
Proposed Signaling Pathways and Mechanisms of Action
The precise mechanisms by which DMAE exerts its effects on cognitive function are not fully elucidated. However, the prevailing hypothesis centers on its role in the cholinergic system.
Cholinergic Pathway
DMAE is structurally similar to choline and is considered a precursor to acetylcholine, a critical neurotransmitter for learning and memory.[6][7] The proposed pathway involves DMAE crossing the blood-brain barrier, increasing choline levels in the brain, and subsequently leading to enhanced acetylcholine synthesis.[1]
Proposed cholinergic pathway of DMAE action.
Experimental Workflow: Clinical Trial of a Cognitive Enhancer
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy of a cognitive-enhancing compound like DMAE.
References
- 1. Benefits of DMAE - Life Extension [lifeextension.com]
- 2. warddeanmd.com [warddeanmd.com]
- 3. Effects of dimethylaminoethanol pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DMAE Improves Attention and Energy Levels while Benefits Your Skin [drionelahubbard.com]
- 6. bodyofharmony.com [bodyofharmony.com]
- 7. DMAE Benefits for Skin, Brain, and Sleep Explained [verywellhealth.com]
A Comparative Analysis of the Cholinergic Effects of Deanol Orotate and Choline Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cholinergic effects of deanol orotate and prominent choline precursors such as alpha-glycerylphosphorylcholine (Alpha-GPC) and citicoline (CDP-choline). The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Introduction and Overview
The central cholinergic system plays a critical role in cognitive functions, including memory, learning, and attention. Augmenting cholinergic neurotransmission is a key strategy in the development of therapeutics for cognitive decline and neurodegenerative diseases. Choline precursors are compounds that increase the bioavailability of choline, the essential precursor for the synthesis of the neurotransmitter acetylcholine (ACh).[[“]]
Historically, 2-(dimethylamino)ethanol (deanol, DMAE) has been investigated as a potential ACh precursor.[2][3] It is available in various salt forms, including orotate, bitartrate, and acetamidobenzoate. More recently, other choline precursors like Alpha-GPC and citicoline have gained attention for their potential cognitive-enhancing effects.[[“]][5] This guide will compare these compounds based on their proposed mechanisms of action, effects on choline and acetylcholine levels, and the experimental evidence supporting their use. It is important to note that much of the research on deanol is from the 1970s and 1980s, and direct comparative studies with newer choline precursors are limited. The following analysis is a synthesis of data from individual studies.
Mechanisms of Action
The primary desired effect of a choline precursor is to increase the synthesis and release of acetylcholine in the brain. However, the mechanisms by which deanol and other choline precursors achieve their effects differ significantly.
Deanol: The initial hypothesis for deanol's mechanism of action was that it serves as a direct precursor to choline and, subsequently, acetylcholine.[2] However, a substantial body of evidence from preclinical studies challenges this view. Current research suggests a more complex and indirect mechanism:
-
Inhibition of Choline Metabolism: Deanol has been shown to inhibit the metabolism of choline in peripheral tissues, leading to an accumulation of free choline in the blood.[6]
-
Competitive Inhibition of Choline Transport: Deanol acts as a competitive inhibitor of the high-affinity choline transport system at the blood-brain barrier.[7][8] This means it competes with choline to enter the brain. While this may seem counterintuitive, the resulting increase in plasma choline from peripheral inhibition can, under certain conditions, lead to a net increase in brain choline levels.[8]
Choline Precursors (Alpha-GPC and Citicoline): In contrast to deanol, Alpha-GPC and citicoline are more direct choline donors.
-
Alpha-GPC: Alpha-GPC is readily absorbed and crosses the blood-brain barrier, where it is metabolized to glycerophosphate and choline, directly increasing the choline pool available for acetylcholine synthesis.[9][[“]]
-
Citicoline (CDP-choline): Citicoline is an intermediate in the synthesis of phosphatidylcholine, a major component of neuronal membranes.[11] It can be hydrolyzed into cytidine and choline. The released choline can then be used for acetylcholine synthesis.[5]
Signaling Pathway: Acetylcholine Synthesis and Precursor Action
Caption: Cholinergic signaling pathway showing precursor conversion and acetylcholine synthesis.
Quantitative Data Comparison
The following tables summarize quantitative data from preclinical studies on the effects of deanol, Alpha-GPC, and citicoline on brain choline and acetylcholine levels. It is critical to note that these data are compiled from different studies with varying methodologies, dosages, and animal models, and thus direct comparisons should be made with caution.
Table 1: Effects on Brain Acetylcholine (ACh) Levels
| Compound | Species | Dosage | Brain Region | Effect on ACh Levels | Reference |
| Deanol | Rat | N/A | Whole Brain | No alteration | [7] |
| Mouse | 33.3-3000 mg/kg i.p. | Whole Brain | No increase | [12] | |
| Mouse | 900 mg/kg i.p. | Striatum | Selective increase | [12] | |
| Meclofenoxate | Rat | N/A | Hippocampus | Increased steady-state level | [13] |
| Alpha-GPC | Rat | 600 mg/kg IG | Hippocampus & Cortex | Partially counteracted scopolamine-induced decrease | [9] |
| Rat | 300 mg/kg | Hippocampus | Dose-dependent increase in ACh release | [14] | |
| Citicoline | Rat | N/A | Cerebellum | Increased levels | [11] |
| Rat | N/A | Frontal Cortex, Striatum | No increase | [11] |
Table 2: Effects on Brain Choline (Ch) Levels
| Compound | Species | Dosage | Brain Region/Fluid | Effect on Choline Levels | Reference |
| Deanol | Rat | N/A | Plasma & Brain | Significant increase | [7] |
| Rat | 300 or 500 mg/kg | Blood | Elevated levels | [8] | |
| Mouse | N/A | Blood & Kidneys | Increased concentration | [6] | |
| Alpha-GPC | Human | N/A | Plasma | Raises plasma choline | [[“]] |
| Citicoline | Human | N/A | Brain | Ensures adequate brain choline levels | [11] |
Experimental Protocols
The following are summaries of the methodologies used in key studies cited in this guide.
Study 1: Deanol's Effect on ACh Synthesis (Jope & Jenden, 1979)[7]
-
Objective: To measure the metabolism of deanol and its effects on acetylcholine concentration in vitro and in vivo.
-
Model: In vitro: Rat brain synaptosomes. In vivo: Male rats.
-
Methodology:
-
Deuterated deanol ([2H6]deanol) was used to trace its metabolism.
-
In vitro, synaptosomes were incubated with [2H6]deanol to assess uptake, methylation, and acetylation. Competitive inhibition of high-affinity choline transport was also measured.
-
In vivo, rats were administered [2H6]deanol intraperitoneally (i.p.) or orally (p.o.).
-
Choline and acetylcholine concentrations in plasma and brain were measured using combined gas chromatography-mass spectrometry (GC-MS).
-
-
Key Findings: Deanol was not converted into acetylcholine. It was found to be a weak competitive inhibitor of high-affinity choline transport and did not alter brain acetylcholine concentrations in vivo, though it did increase brain choline levels.[7]
Study 2: Alpha-GPC's Effect on ACh Release (Di Perri et al., 1991)[9]
-
Objective: To investigate the effect of Alpha-GPC on scopolamine-induced amnesia and on brain acetylcholine levels and release in rats.
-
Model: Male Wistar rats.
-
Methodology:
-
Alpha-GPC (600 mg/kg) was administered orally.
-
Scopolamine was used to induce amnesia and decrease ACh levels.
-
Cognitive function was assessed using a passive avoidance test.
-
Brain ACh levels in the hippocampus, cortex, and striatum were measured.
-
Ex vivo experiments on rat hippocampal slices were conducted to measure ACh release following potassium stimulation.
-
-
Key Findings: Alpha-GPC reversed scopolamine-induced amnesia and partially counteracted the decrease in ACh levels in the hippocampus and cortex. It also increased ACh release from hippocampal slices.[9]
Study 3: Measurement of Acetylcholine in Rat Brain (Kovács et al., 2006)[15]
-
Objective: To develop a method for measuring acetylcholine in rat brain microdialysates.
-
Model: Rats.
-
Methodology:
-
In vivo intracranial microdialysis was used to sample extracellular fluid from the hippocampus.
-
A deuterated ACh analog was used as an internal standard.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the quantitative analysis of acetylcholine.
-
Reversed-phase ion-pair chromatography was employed for separation.
-
-
Significance: This protocol details a modern, sensitive, and reliable method for quantifying extracellular acetylcholine levels in specific brain regions, which is crucial for assessing the efficacy of cholinergic compounds.
Diagram: Generalized Experimental Workflow for Assessing Cholinergic Effects
Caption: A generalized workflow for preclinical evaluation of cholinergic compounds.
Conclusion and Future Directions
The available evidence indicates that deanol's effect on the cholinergic system is complex and not via direct precursor action. While it does increase brain choline levels, it does not consistently increase, and may even inhibit, acetylcholine synthesis.[7][12] Its mechanism appears to be primarily through the inhibition of choline transport and metabolism.[6][8] The clinical significance and therapeutic utility of this mechanism require further investigation, especially given the lack of recent, large-scale studies.
In contrast, Alpha-GPC and citicoline have more direct and well-supported mechanisms as choline precursors, leading to demonstrable increases in acetylcholine release (in the case of Alpha-GPC) and providing essential components for neuronal membrane synthesis (in the case of citicoline).[[“]][9][11] A meta-analysis of three randomized controlled trials suggested that choline alphoscerate (Alpha-GPC) showed greater improvements in clinical conditions in patients with dementia disorders compared to citicoline.
For drug development professionals and researchers, the choice of a cholinergic agent should be guided by the desired mechanism of action.
-
Alpha-GPC appears to be a more direct and potent agent for increasing acetylcholine synthesis and release.
-
Citicoline offers a dual mechanism of providing choline and supporting neuronal membrane integrity.
-
Deanol (and its salts like orotate) represents a more enigmatic compound. Its ability to raise brain choline through an indirect mechanism is intriguing, but its failure to consistently increase acetylcholine synthesis in preclinical models warrants caution.
Future research should focus on direct, head-to-head comparative studies of these compounds using modern analytical techniques to elucidate their precise effects on cholinergic neurotransmission and cognitive outcomes in well-defined patient populations.
References
- 1. consensus.app [consensus.app]
- 2. caringsunshine.com [caringsunshine.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. consensus.app [consensus.app]
- 5. Citicoline in neurology and psychiatry [ouci.dntb.gov.ua]
- 6. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a new cognition enhancer, alpha-glycerylphosphorylcholine, on scopolamine-induced amnesia and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increases in choline levels in rat brain elicited by meclofenoxate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-alpha-glycerylphosphorylcholine antagonizes scopolamine-induced amnesia and enhances hippocampal cholinergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Nootropic: A Comparative Analysis of Deanol and its Standing in Cognitive Enhancement
A critical examination of the evidence surrounding the nootropic claims of deanol, also known as dimethylaminoethanol (DMAE), reveals a history of initial promise followed by a lack of consistent scientific replication. While early studies in the 1970s and 1980s suggested potential cognitive benefits, larger and more rigorous clinical trials have failed to consistently substantiate these claims, leaving its efficacy as a cognitive enhancer . For researchers, scientists, and drug development professionals, a thorough understanding of the available data and the evolution of scientific consensus is crucial for navigating the landscape of nootropic research.
Deanol has been investigated for its potential to enhance cognitive functions like memory and attention, primarily based on the hypothesis that it acts as a precursor to acetylcholine, a key neurotransmitter.[1][2][3] However, the scientific evidence supporting this mechanism and its purported cognitive benefits is limited and often contradictory.[1][2] Biochemical studies have raised doubts about whether orally administered DMAE can meaningfully increase acetylcholine levels in the human brain, as a significant portion is metabolized by the liver before it can reach the central nervous system.[1]
While some smaller studies and anecdotal reports have suggested mild improvements in attention and cognitive function, particularly in children with behavioral issues, these findings have not been consistently replicated in larger, well-controlled clinical trials.[1][2] Systematic reviews of the existing literature have concluded that there is insufficient high-quality evidence to confirm significant benefits for neurocognitive or neuropsychiatric conditions.[2] The U.S. Food and Drug Administration (FDA) has not approved deanol for any medical use, and its efficacy remains unproven.[2]
Comparative Analysis with Other Nootropics
In contrast to the ambiguous evidence for deanol, other nootropic agents have demonstrated more consistent and well-documented effects on cognitive function. A comparison of their proposed mechanisms and clinical findings highlights the scientific gap in deanol research.
| Nootropic Agent | Proposed Mechanism of Action | Summary of Clinical Evidence |
| Deanol (DMAE) | Proposed to be a precursor to choline, potentially increasing acetylcholine synthesis.[4][5] | Evidence is limited, mixed, and not consistently replicated in well-controlled studies.[1][2][3] Its effect on brain acetylcholine levels is questionable.[6][7] |
| Piracetam | Modulates neurotransmission, enhances neuronal excitability, and improves brain metabolism and blood flow.[4][5] | Tested for post-traumatic cognitive dysfunction and developmental dyslexia in children.[5] However, it has not shown significant benefits in patients with Alzheimer's disease.[5] |
| Meclofenoxate | Increases choline and acetylcholine levels in the central nervous system.[5][8] | Animal studies suggest it may be more effective than deanol at increasing brain choline and acetylcholine.[5][8] It has shown potential in improving memory impairment and reducing neuronal damage in rats.[5][8] |
| Nicergoline | Increases blood flow in the brain, providing more oxygen and nutrients to brain tissue.[4][5] | Studies suggest it improves the function of cholinergic and catecholaminergic neurotransmitters and has shown therapeutic effects on cognitive function in animal models of Alzheimer's disease.[4] |
| Ginkgo Biloba | Improves blood circulation to the brain and has antioxidant properties.[9] | Some studies suggest potential for improving mood and alertness, though objective memory improvements have not been consistently demonstrated.[4] |
Experimental Protocols: A Look into Nootropic Assessment
A typical clinical trial to assess the nootropic effects of a compound would involve a double-blind, placebo-controlled design. Participants would be randomly assigned to receive either the investigational compound or a placebo. A battery of validated neuropsychological tests would be administered at baseline and at various time points throughout the study to measure changes in cognitive domains such as memory, attention, executive function, and processing speed.
Key Components of a Nootropic Clinical Trial Protocol:
-
Participant Selection: Clearly defined inclusion and exclusion criteria to ensure a homogenous study population.
-
Intervention: Standardized dosage and administration schedule of the nootropic agent and placebo.
-
Cognitive Assessment: Utilization of a comprehensive battery of validated neuropsychological tests (e.g., Wechsler Memory Scale, Stroop Test, Trail Making Test).
-
Biomarker Analysis: Measurement of relevant biomarkers, such as plasma choline levels or neuroimaging markers of brain activity, to investigate the mechanism of action.
-
Statistical Analysis: Appropriate statistical methods to compare the changes in cognitive performance between the treatment and placebo groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed, though not definitively proven, signaling pathway of deanol and a generalized experimental workflow for a nootropic clinical trial.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. jebms.org [jebms.org]
- 5. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Deanol Orotate: A Review of Available Evidence
For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancement strategies often involves exploring the synergistic potential of various nootropic compounds. Deanol orotate, a salt of deanol (also known as dimethylaminoethanol or DMAE), has been investigated for its role as a precursor to acetylcholine, a key neurotransmitter in memory and learning. This guide provides a comprehensive overview of the existing scientific literature on deanol and its potential synergistic interactions with other cognitive enhancers. However, it is crucial to note a significant gap in the available research: a lack of specific, quantitative data from controlled studies assessing the synergistic effects of this compound in combination with other nootropics.
While the theoretical basis for synergy exists, robust experimental evidence remains elusive. This guide will present the foundational knowledge on deanol, outline the mechanisms of other popular cognitive enhancers, and explore the hypothetical synergies, acknowledging the current limitations in the scientific record.
Deanol: A Precursor with Contested Efficacy
Deanol is structurally similar to choline and is believed to increase acetylcholine levels in the brain, which is essential for cognitive functions like memory and learning.[1][2][3] However, its effectiveness in elevating brain acetylcholine and enhancing cognitive performance is a subject of debate within the scientific community, with studies showing inconsistent results.[4][5] Some research suggests that deanol may offer modest benefits in attention and alertness, while other studies have found no significant effects.[6]
Potential Synergistic Combinations: A Theoretical Framework
Despite the lack of direct evidence for this compound combinations, we can theorize potential synergistic interactions based on the known mechanisms of other cognitive enhancers.
This compound and Racetams (e.g., Piracetam)
-
Hypothesized Synergy: Racetams are a class of nootropics thought to enhance cognitive function by modulating neurotransmitter systems, including the cholinergic system.[7] Piracetam, for instance, is believed to increase the density of acetylcholine receptors.[8] A combination of this compound (as a precursor to acetylcholine) and a racetam could theoretically create a synergistic effect by simultaneously increasing the availability of the neurotransmitter and the number of its receptors.
-
Evidence: Currently, there are no available clinical or preclinical studies that provide quantitative data on the synergistic effects of combining this compound with racetams.
This compound and Choline Precursors (e.g., Choline Bitartrate)
-
Hypothesized Synergy: Combining this compound with another choline precursor, such as choline bitartrate, could potentially lead to a more significant increase in acetylcholine levels than either compound alone. This could be particularly beneficial in individuals with a choline deficiency.
-
Evidence: While studies have investigated the cognitive effects of choline bitartrate alone[8][9][10], there is a lack of research examining its synergistic potential with this compound.
This compound and Adaptogens (e.g., Rhodiola Rosea)
-
Hypothesized Synergy: Adaptogens are substances that are thought to increase the body's resistance to stress.[11][12] Chronic stress can negatively impact cognitive function. A combination of this compound, aimed at supporting the cholinergic system, and an adaptogen like Rhodiola rosea, which may mitigate the cognitive-impairing effects of stress, could offer a multi-faceted approach to cognitive enhancement.
-
Evidence: Research on the cognitive benefits of Rhodiola rosea exists[11][13][14], but there are no studies that have specifically investigated its synergistic effects with this compound.
Signaling Pathways and Experimental Workflows: A Conceptual Overview
To visualize the theoretical interactions and potential experimental designs, the following diagrams are provided. These are based on the established mechanisms of the individual compounds, not on direct experimental evidence of their synergy.
References
- 1. Senile dementia: treatment with deanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jebms.org [jebms.org]
- 4. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Adaptogens on the Central Nervous System and the Molecular Mechanisms Associated with Their Stress—Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choline Intake Correlates with Cognitive Performance among Elder Adults in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. The relation of dietary choline to cognitive performance and white-matter hyperintensity in the Framingham Offspring Cohort12 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impossibrew.co.uk [impossibrew.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Herbal Support for the Nervous System: The Impact of Adaptogens in Humans and Dogs [mdpi.com]
- 14. The Effectiveness of Rhodiola rosea L. Preparations in Alleviating Various Aspects of Life-Stress Symptoms and Stress-Induced Conditions—Encouraging Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of Deanol Orotate and Methylphenidate in Models of Attention Deficit Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for deanol orotate and methylphenidate in the context of Attention Deficit Disorder (ADD), also known as Attention Deficit Hyperactivity Disorder (ADHD). The information presented is based on available experimental data from animal models. It is important to note at the outset that while there is a substantial body of preclinical research on methylphenidate, there is a significant lack of data for this compound in validated animal models of ADHD. This guide will therefore summarize the existing evidence for each compound and highlight the current knowledge gaps.
Executive Summary
Methylphenidate, a cornerstone in ADHD treatment, demonstrates robust efficacy in preclinical models by modulating dopamine and norepinephrine signaling, leading to improvements in attention, hyperactivity, and impulsivity. In contrast, deanol, as a hypothesized precursor to the neurotransmitter acetylcholine, has been investigated for its potential cognitive-enhancing effects. However, its efficacy in animal models of ADHD has not been established, and its mechanism of action remains a subject of debate. Direct comparative preclinical studies between this compound and methylphenidate are notably absent in the scientific literature.
Methylphenidate: A Dopaminergic and Noradrenergic Modulator
Methylphenidate is a well-characterized central nervous system stimulant that primarily acts as a dopamine and norepinephrine reuptake inhibitor.[1][2][3] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), methylphenidate increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, particularly in the prefrontal cortex and striatum.[2][3] This neurochemical action is believed to underlie its therapeutic effects on the core symptoms of ADHD.[1]
Preclinical Efficacy of Methylphenidate in ADHD Models
The Spontaneously Hypertensive Rat (SHR) is the most widely used animal model for ADHD, exhibiting behavioral characteristics of hyperactivity, impulsivity, and inattention.[4][5] Preclinical studies in SHR and other models have consistently demonstrated the efficacy of methylphenidate in ameliorating these deficits.
Data Presentation: Methylphenidate in ADHD Animal Models
| Behavioral Endpoint | Animal Model | Key Findings | Citations |
| Hyperactivity | Spontaneously Hypertensive Rat (SHR) | Dose-dependent reduction in locomotor activity in open-field tests. | [4] |
| Impulsivity | Spontaneously Hypertensive Rat (SHR) | Reduced premature responses in the five-choice serial reaction time task (5-CSRTT). | [6] |
| Inattention | Spontaneously Hypertensive Rat (SHR) | Improved accuracy and reduced omissions in the 5-CSRTT and sustained attention tasks. | [6][7][8] |
| Goal-Directed Behavior | Spontaneously Hypertensive Rat (SHR) | Restored goal-directed behavior that is otherwise impaired in this model. | [9] |
Experimental Protocols: Key Experiments with Methylphenidate
-
Open-Field Test: This test assesses locomotor activity and exploratory behavior. Rats are placed in a novel, open arena, and their movements are tracked automatically. Methylphenidate has been shown to reduce the characteristic hyperactivity of SHR rats in this paradigm.
-
Five-Choice Serial Reaction Time Task (5-CSRTT): This operant conditioning task measures visual attention and impulsivity. Rats are trained to detect a brief light stimulus in one of five apertures to receive a reward. Premature responses before the stimulus are a measure of impulsivity, while accuracy and omissions reflect attention. Methylphenidate generally improves performance on these measures in ADHD models.[6][8][10]
Signaling Pathway of Methylphenidate
Caption: Mechanism of action of Methylphenidate.
This compound: A Putative Cholinergic Precursor
Deanol is hypothesized to act as a precursor to choline, which is subsequently converted to the neurotransmitter acetylcholine. Acetylcholine plays a role in various cognitive functions, including attention and memory. The orotate salt of deanol is believed to enhance its bioavailability. However, the conversion of deanol to acetylcholine in the brain is a point of contention in the scientific literature, with some studies failing to show a significant increase in brain acetylcholine levels following deanol administration.
Preclinical Data for Deanol
Data Presentation: Deanol in Animal Models (General Behavioral Effects)
| Behavioral Endpoint | Animal Model | Key Findings | Citations |
| Locomotor Activity | Rats | High doses did not significantly alter spontaneous locomotor activity. | [11] |
| Stereotypy | Rats | High doses diminished apomorphine-induced stereotypy, suggesting a potential interaction with the dopamine system. | [11] |
| Cognition | - | Evidence for cognitive enhancement is mixed and inconclusive in animal studies. |
Experimental Protocols: Relevant Deanol Studies
Studies investigating deanol's effects have often employed models that are not specific to ADHD. For instance, its impact on apomorphine-induced stereotypy is used to assess its interaction with the dopaminergic system, which is relevant to ADHD, but these studies were not conducted in an ADHD animal model.
Hypothesized Signaling Pathway of Deanol
Caption: Hypothesized mechanism of action of Deanol.
Comparison and Conclusion
A direct comparison of the preclinical efficacy of this compound and methylphenidate in models of ADHD is not feasible due to the lack of relevant studies on this compound.
-
Mechanism of Action: Methylphenidate has a well-established mechanism of action involving the inhibition of dopamine and norepinephrine reuptake. Deanol's proposed mechanism as a precursor to acetylcholine is not definitively proven, and its effects on brain neurochemistry are unclear.
-
Efficacy in ADHD Models: Methylphenidate consistently demonstrates efficacy in reducing hyperactivity, impulsivity, and inattention in the SHR model and other preclinical paradigms. There is no comparable body of evidence for this compound.
-
Data Availability: The preclinical data supporting the use of methylphenidate for ADHD is extensive. In contrast, the data for deanol in this context is sparse and inconclusive.
Experimental Workflow Comparison
References
- 1. Animal Models and the Cognitive Effects of Ethanol - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methylphenidate Administration to Juvenile Rats Alters Brain Areas Involved in Cognition, Motivated Behaviors, Appetite, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The spontaneously hypertensive rat as an animal model of attention-deficit hyperactivity disorder: effects of methylphenidate on exploratory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of dimethylaminoethanol (deanol) on cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylphenidate affects striatal dopamine differently in an animal model for attention-deficit/hyperactivity disorder--the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sub-optimal performance in the 5-choice serial reaction time task in rats was sensitive to methylphenidate, atomoxetine and d-amphetamine, but unaffected by the COMT inhibitor tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation of Rodent Behavioral Phenotypes and Methylphenidate Action in Sustained and Flexible Attention Tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using the five-choice serial reaction time task to examine the effects of atomoxetine and methylphenidate in the male spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 10. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethylaminoethanol (deanol): effect on apomorphine-induced stereotypy and an animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioavailability of Deanol Salts: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
Deanol, or dimethylaminoethanol (DMAE), is a compound that has been investigated for its potential nootropic effects and its role as a precursor to the neurotransmitter acetylcholine. It is available in various salt forms, which can influence its pharmacokinetic profile and bioavailability. This guide provides a comparative overview of the available scientific data on the bioavailability of different deanol salts, including deanol bitartrate, deanol aceglumate, and deanol acetamidobenzoate.
Summary of Pharmacokinetic Data
Direct comparative studies on the bioavailability of different deanol salts are limited in the publicly available scientific literature. The following table summarizes pharmacokinetic parameters for deanol and its salts based on data from separate studies. It is crucial to note that these values are not from head-to-head comparative trials and were obtained from studies using different methodologies and in different species, which limits direct comparison.
| Compound | Species | Dosage and Route | Cmax | Tmax | AUC | Half-life | Key Findings & Citations |
| Deanol | Rats | 10, 50, or 500 mg/kg (gavage) | Not specified | Not specified | Not specified | Not specified | Well-absorbed and rapidly excreted, with 57-62% of the administered dose excreted in urine within 24 hours.[1] |
| Deanol | Male Mice | 300 mg/kg (intraperitoneal) | ~280 nmol/g plasma | 10 minutes | Not specified | Not specified | Plasma concentration measured 10 minutes after administration.[1] |
| Deanol Acetamidobenzoate | Chinchilla Rabbits & Humans | Daily oral administration | Measurable plasma and cerebrospinal fluid concentrations | Not specified | Not specified | Cleared from plasma by 36 hours post-treatment | The parent compound was detected in both plasma and cerebrospinal fluid.[1][2] |
| Deanol Bitartrate | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Data on absorption, distribution, metabolism, and excretion could not be located in the literature.[1] |
| Deanol Aceglumate | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Pharmacokinetic data is mentioned in MeSH terms of a study, but the abstract is not available in English.[3] |
Experimental Protocols
The methodologies employed in the cited studies are summarized below to provide context for the presented data.
Study on Deanol in Rats
-
Subjects: Male and female Wistar Han rats.
-
Dosage and Administration: Gavage administration of 10, 50, or 500 mg/kg of deanol.
-
Sample Collection and Analysis: Urine and feces were collected over 24 hours to determine the excretion of the administered dose. Expired air was also analyzed for CO2 and volatile organic compounds.[1]
Study on Deanol in Mice
-
Subjects: Male mice.
-
Dosage and Administration: Intraperitoneal injection of 300 mg/kg of deanol.
-
Sample Collection and Analysis: Plasma samples were collected 10 minutes post-administration to determine the concentration of deanol.[1]
Study on Deanol Acetamidobenzoate in Rabbits and Humans
-
Subjects: Chinchilla rabbits and humans.
-
Dosage and Administration: Daily oral administration of deanol acetamidobenzoate.
-
Sample Collection and Analysis: Plasma and cerebrospinal fluid were collected to measure the concentrations of the parent compound. The clearance from plasma was monitored up to 36 hours after the last dose.[1][2]
Signaling Pathway
Deanol is postulated to exert its effects by influencing the cholinergic system. The primary hypothesis is that deanol acts as a precursor to choline, thereby increasing the synthesis of the neurotransmitter acetylcholine. However, this mechanism is still a subject of debate, with some studies suggesting that deanol may also compete with choline for transport across the blood-brain barrier.[4][5][6][7]
Caption: Proposed cholinergic pathway for deanol.
Conclusion
The available scientific literature provides fragmented insights into the comparative bioavailability of different deanol salts. While deanol appears to be well-absorbed, specific pharmacokinetic data, particularly for deanol bitartrate and deanol aceglumate, is scarce. The data for deanol acetamidobenzoate suggests it can cross the blood-brain barrier. The primary proposed mechanism of action involves the cholinergic pathway, although the precise role of deanol as an acetylcholine precursor requires further investigation. Researchers and drug development professionals should be aware of the limited direct comparative data and the need for well-controlled, head-to-head bioavailability studies to better characterize the pharmacokinetic profiles of different deanol salts.
References
- 1. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Deanol aceglumate (nooclerin): clinical/pharmacological aspects and relevance in clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Dimethylaminoethanol (deanol): a brief review of its clinical efficacy and postulated mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence on Deanol and Cognitive Performance: A Comparative Analysis
Absence of a formal meta-analysis on deanol orotate necessitates a broader examination of preclinical data on deanol and its derivatives to assess its potential impact on cognitive performance. This guide synthesizes available animal research, offering a comparative look at the experimental findings, methodologies, and proposed mechanisms of action.
Deanol, a naturally occurring compound, is a precursor to choline, which in turn is essential for the synthesis of the neurotransmitter acetylcholine.[1][2] Acetylcholine plays a crucial role in learning and memory processes.[1] The rationale behind using deanol as a cognitive enhancer lies in its potential to increase acetylcholine levels in the brain.[3] While clinical evidence remains mixed, preclinical studies in animal models have explored the cognitive effects of deanol and its various salts.
Summary of Preclinical Findings
The following table summarizes the key findings from preclinical studies investigating the effects of different forms of deanol on cognitive performance in animal models.
| Deanol Salt/Derivative | Animal Model | Key Cognitive Outcome(s) | Dosage | Administration Route | Study Focus |
| Dimethylaminoethanol pyroglutamate (DMAE p-Glu) | Rats | Improved spatial memory; Reduced scopolamine-induced memory deficits in passive avoidance.[1][4] | Not specified in abstract | Not specified in abstract | Investigated effects on acetylcholine levels and memory.[4] |
| Dimethylaminoethanol cyclohexyl carboxylate fumarate | Rats | Enhanced working memory performance in the radial arm maze.[1] | Not specified in abstract | Not specified in abstract | Working memory enhancement.[1] |
| Deanol (general) | Animals (unspecified) | Improved ability to negotiate a maze compared to untreated animals.[5] | Not specified | Fed | Memory and intelligence improvement.[5] |
| Meclofenoxate (a derivative of deanol) | Rats | Significantly improved memory impairment and reduced neuronal damage.[1] | 100 mg/kg, daily for 37 days | Oral | Memory impairment, neuronal damage, and inflammation.[1] |
Experimental Protocols
The methodologies employed in preclinical studies are critical for interpreting the results. Below are details of the experimental protocols used in some of the key cited studies.
1. Scopolamine-Induced Memory Deficit Model (as referenced for DMAE p-Glu):
-
Objective: To assess the ability of a substance to reverse amnesia induced by the drug scopolamine, which blocks cholinergic receptors.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
Animals are first trained on a memory task, such as the passive avoidance test. In this test, an animal learns to avoid a specific location associated with a mild aversive stimulus (e.g., a foot shock).
-
After training, the animals are administered scopolamine to induce a memory deficit.
-
The test compound (e.g., DMAE p-Glu) is then administered.
-
Memory retention is tested by placing the animal back in the apparatus and measuring the latency to enter the previously aversive location. A longer latency suggests better memory retention and a reversal of the scopolamine-induced deficit.[4]
-
2. Morris Water Maze (as referenced for DMAE p-Glu):
-
Objective: To evaluate spatial learning and memory.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
A circular pool is filled with opaque water, and a hidden platform is placed just below the water's surface.
-
Animals are placed in the pool and must learn the location of the hidden platform to escape the water, using visual cues around the room.
-
Over several trials, the time it takes for the animal to find the platform (escape latency) is recorded. A decrease in escape latency over time indicates learning.
-
To test memory retention, the platform is removed, and the time the animal spends in the quadrant where the platform was previously located is measured.[4]
-
3. Radial Arm Maze (as referenced for Dimethylaminoethanol cyclohexyl carboxylate fumarate):
-
Objective: To assess working memory and spatial memory.
-
Animal Model: Typically rats.
-
Procedure:
-
The maze consists of a central platform with several arms radiating outwards, some of which are baited with a food reward.
-
The animal is placed in the center and is allowed to explore the arms to find the food.
-
Working memory is assessed by the animal's ability to remember which arms it has already visited to avoid re-entering them, which is considered an error. An increase in correct arm entries or a decrease in errors indicates improved working memory.[1]
-
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for deanol primarily involves the cholinergic system. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical signaling pathway of deanol's effect on cognition.
The diagram below outlines a typical experimental workflow for a preclinical study investigating the effects of a cognitive enhancer like this compound.
Caption: A typical experimental workflow for a preclinical cognitive study.
References
- 1. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs [mdpi.com]
- 2. jebms.org [jebms.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Effects of dimethylaminoethanol pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. warddeanmd.com [warddeanmd.com]
Cross-Validation of In Vitro and In Vivo Effects of Deanol Orotate: A Comparative Guide
Introduction: Deanol orotate, a salt of 2-(dimethylamino)ethanol (deanol or DMAE), has been explored for its potential cognitive-enhancing effects, primarily based on the hypothesis that it acts as a precursor to the neurotransmitter acetylcholine. This guide provides a comparative analysis of the available in vitro and in vivo experimental data to offer researchers, scientists, and drug development professionals a clear overview of the current understanding of deanol's effects on the cholinergic system. It is important to note that while this compound is the topic, the majority of scientific literature focuses on deanol itself; the orotate moiety's specific contribution to the compound's activity is not extensively documented.
The Cholinergic Hypothesis: A Tale of Conflicting Evidence
The central hypothesis surrounding deanol is its role as a prodrug for acetylcholine, a critical neurotransmitter for memory, learning, and attention. The proposed mechanism suggests that deanol crosses the blood-brain barrier, is methylated to form choline, and subsequently converted to acetylcholine, thereby increasing cholinergic activity. However, scientific investigations have yielded conflicting results, creating a complex picture of deanol's true mechanism of action.
Some studies suggest that deanol may increase choline concentrations in the plasma and brain.[1] Conversely, other research indicates that deanol does not significantly increase brain acetylcholine levels.[1][2] In fact, some findings suggest deanol may act as a weak competitive inhibitor of high-affinity choline transport, potentially reducing the synthesis of acetylcholine.[1] Furthermore, research has shown that deanol can inhibit the transport of choline across the blood-brain barrier, which could counteract any potential increase in brain choline derived from deanol itself.[3]
The following sections will delve into the experimental data from both in vitro and in vivo studies to provide a detailed comparison of these findings.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on deanol.
Table 1: In Vitro Effects of Deanol on Cholinergic System Components
| Parameter | Model System | Deanol Concentration | Observed Effect | Reference |
| Choline Transport | Rat Brain Synaptosomes | Not specified | Weak competitive inhibitor of high-affinity choline transport | [1] |
| Acetylcholine Synthesis | Rat Brain Synaptosomes | Not specified | Reduction in the synthesis of acetylcholine from choline | [1] |
| Deanol Metabolism | Rat Brain Synaptosomes | Not specified | Not methylated or acetylated | [1] |
Table 2: In Vivo Effects of Deanol Administration in Rodent Models
| Administration Route & Dose | Animal Model | Duration | Effect on Plasma Choline | Effect on Brain Choline | Effect on Brain Acetylcholine | Reference |
| Intraperitoneal or Oral | Rat | Not specified | Significantly increased | Significantly increased | No alteration | [1] |
| 33.3-3000 mg/kg i.p. | Mouse | 1-30 minutes | Not reported | Not reported | No increase in whole brain | [2] |
| 550 mg/kg i.p. | Rat | 15 minutes | Not reported | Not reported | No elevation in whole brain, cortex, striatum, or hippocampus | [2] |
| 900 mg/kg i.p. | Mouse | 30 minutes | Not reported | Not reported | Selective increase in the striatum | [2] |
| 300 or 500 mg/kg | Rat | 8 or 30 minutes prior | Elevated | Suppressed choline uptake | Not reported | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies of deanol.
In Vitro Acetylcholine Synthesis and Deanol Metabolism
-
Model System: Rat brain synaptosomes.
-
Methodology:
-
Synaptosomes were prepared from rat brains.
-
The uptake of radiolabeled deanol ([2H6]deanol) was measured to assess its transport into the synaptosomes.
-
The metabolism of [2H6]deanol within the synaptosomes was analyzed to determine if it was methylated or acetylated.
-
The effect of [2H6]deanol on the high-affinity transport of radiolabeled choline ([2H4]choline) was investigated to determine competitive inhibition.
-
The synthesis of [2H4]acetylcholine was measured in the presence of [2H6]deanol to assess its impact on acetylcholine production.
-
-
Analysis: Combined gas chromatography-mass spectrometry was used to measure the concentrations of deanol, choline, and acetylcholine.[1]
In Vivo Assessment of Deanol's Effects on Brain Cholinergic Markers
-
Animal Model: Rats and mice.
-
Administration: Deanol was administered either intraperitoneally (i.p.) or orally (p.o.).
-
Methodology:
-
Following administration of [2H6]deanol, brain tissue was collected.
-
The presence and metabolism (methylation or acetylation) of [2H6]deanol in the brain were analyzed.
-
Plasma and brain concentrations of choline and acetylcholine were measured.
-
In some studies, acetylcholine turnover was stimulated with atropine or choline transport was inhibited with hemicholinium-3 to further investigate deanol's effects on acetylcholine synthesis under different physiological conditions.
-
-
Analysis: Gas chromatography was used to measure deanol, acetylcholine, and choline levels in brain tissue and plasma.[2]
Blood-Brain Barrier Transport of Choline
-
Methodology:
-
The brain uptake of carbon 14-labeled choline was measured after simultaneous intracarotid administration with deanol in rats.
-
Alternatively, the brain uptake of 14C-labeled choline was measured when mixed with sera from rats pre-treated with deanol.
-
-
Analysis: A brain uptake index was calculated to determine the extent of inhibition of choline transport by deanol.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed (though debated) mechanism of action of deanol and the general workflow of the experiments described.
Caption: Proposed mechanism of deanol's effect on acetylcholine synthesis.
Caption: General experimental workflows for in vitro and in vivo studies of deanol.
Conclusion
The cross-validation of in vitro and in vivo effects of this compound is hampered by a lack of direct research on the orotate salt and conflicting evidence regarding the primary active component, deanol. While the hypothesis of deanol as an acetylcholine precursor is compelling, the current body of scientific literature does not provide a consensus. In vitro studies suggest that deanol is not efficiently converted to acetylcholine in neuronal preparations and may even inhibit the necessary precursor uptake. In vivo studies present a mixed picture, with some indicating an increase in brain choline but not acetylcholine, and others showing a potential for deanol to inhibit choline transport into the brain.
The selective increase in striatal acetylcholine at very high doses in one mouse study suggests a more complex, possibly region-specific, mechanism of action that warrants further investigation.[2] Future research should focus on directly comparing the effects of deanol and this compound in both in vitro and in vivo models to elucidate the potential role of the orotate moiety. Additionally, more comprehensive studies are needed to clarify the precise molecular interactions of deanol with the choline transport system and its metabolic fate within the brain. For researchers and drug development professionals, a cautious and evidence-based approach is essential when considering this compound as a potential cholinergic agent.
References
- 1. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Deanol Orotate
The proper disposal of Deanol orotate is critical for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound was not located, guidance can be derived from the chemical properties of its components, particularly Deanol (DMAE), and the general regulations governing laboratory chemical waste. Deanol is classified as a hazardous substance, being corrosive, harmful if swallowed or in contact with skin, and may cause irritation to the respiratory tract.[1][2] Therefore, this compound waste must be managed as hazardous chemical waste in accordance with federal, state, and local regulations.[1]
Chemical and Physical Properties
A summary of the key identification and property data for this compound and its primary active component, Deanol, is provided below. This information is essential for accurate waste identification and handling.
| Property | This compound | Deanol (DMAE) Component |
| IUPAC Name | 2-(dimethylamino)ethanol;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | 2-(Dimethylamino)ethanol |
| Synonyms | DMAE orotate, Orotic acid diaminoethanol salt | N,N-dimethylethanolamine, DMAE |
| CAS Number | 1446-06-6[3] | 108-01-0[4] |
| Molecular Formula | C₉H₁₅N₃O₅[3] | C₄H₁₁NO[4] |
| Molecular Weight | 245.23 g/mol [3] | 89.14 g/mol [4] |
| Physical Form | Solid / Powder | Colorless viscous liquid[5] |
| Known Hazards | Data not specific. Assumed hazardous based on Deanol. | Flammable, Corrosive, Harmful (swallowed, skin contact, inhalation), Irritant, emits toxic fumes upon combustion.[2][6][7] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe handling and disposal of this compound waste in a laboratory setting.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to consult your institution's specific safety guidelines. Based on the known hazards of related compounds, treat this compound as a hazardous substance.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Eye Protection: Safety glasses with side shields or a face shield.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[8]
-
Body Protection: A lab coat or a chemical-resistant suit to protect against skin contact.[8]
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, use a NIOSH-approved respirator.[8][9]
-
Step 2: Waste Segregation and Collection
Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions.
-
Do Not Dispose in General Trash or Sewer: Under the Resource Conservation and Recovery Act (RCRA), hazardous chemical waste is strictly prohibited from being disposed of in regular trash or down the drain.[10]
-
Solid Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid.[10][11]
-
For spill cleanup, pick up the material without creating dust (e.g., by gently sweeping or using a dampened cloth) and place it in a suitable, closed container for disposal.[8]
-
Step 3: Labeling of Waste Containers
Accurate labeling is a legal requirement and essential for safety.
-
Labeling Requirements: The container must be clearly labeled with the words "Hazardous Waste."[12]
-
Content Identification: The label must also include:
-
The full chemical name: "this compound" or "Dimethylaminoethanol Orotate".
-
An indication of the hazards (e.g., "Corrosive," "Toxic"). Hazard pictograms or NFPA/HMIS warnings can be used.[12]
-
The accumulation start date (the date the first drop of waste is added to the container).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[12]
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Storage Conditions: The SAA should be in a well-ventilated area, away from incompatible materials.[10]
-
Volume and Time Limits: Adhere to institutional and regulatory limits for the amount of waste stored (typically up to 55 gallons in an SAA) and the maximum accumulation time (e.g., six to twelve months under EPA Subpart K for academic labs).[12][13]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: When the container is full or reaches its time limit, contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: The EHS office will arrange for the collection and transportation of the waste by a licensed professional waste disposal service.[8] This service will ensure the material is disposed of via appropriate methods, such as controlled incineration at an approved facility.[14]
Operational Workflow for this compound Disposal
The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. microsin.ro [microsin.ro]
- 4. GSRS [precision.fda.gov]
- 5. N,N-DIMETHYLETHANOLAMINE (DEANOL) - Ataman Kimya [atamanchemicals.com]
- 6. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. danielshealth.com [danielshealth.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Deanol orotate
This guide provides crucial safety and logistical information for the handling and disposal of Deanol Orotate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key identification and physical properties of this compound is provided below.
| Property | Value |
| CAS Number | 1446-06-6[1] |
| Molecular Formula | C9H15N3O5[1] |
| Molecular Weight | 245.23 g/mol [1] |
| Appearance | Solid (powder) |
| Synonyms | DMAE orotate, Orotic acid diaminoethanol salt[1] |
| Occupational Exposure Limits | No occupational exposure limit values have been established. |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential. The following PPE is recommended to minimize exposure and ensure safe handling.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. Take off immediately all contaminated clothing. Rinse skin with water/ shower in case of contact. |
| Respiratory Protection | Respiratory protection is required when dusts are generated. Use a NIOSH-approved respirator if ventilation is inadequate or for prolonged exposure to dust. |
| Hand Protection | Compatible chemical-resistant gloves. |
Operational Plan for Handling this compound
The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
- Upon receipt, visually inspect the container for any damage or leaks.
- Verify that the label information matches the order details.
- Store the container in a tightly closed, dry, and well-ventilated area.
2. Preparation for Handling:
- Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.
- Ensure all necessary PPE is worn correctly before handling the substance.
- Have an emergency eyewash station and safety shower readily accessible.
3. Weighing and Aliquoting:
- If possible, handle in a glove box to contain dust.
- Use a dedicated, clean spatula and weighing vessel.
- Avoid generating dust during transfer.
- Close the primary container tightly after use.
4. Dissolving the Compound:
- Add the solvent to the this compound powder slowly to avoid splashing.
- If sonication is required, ensure the container is properly sealed.
5. Spill and Emergency Procedures:
- Minor Spill:
- For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
- Clean the affected area with a damp cloth.
- Major Spill:
- Evacuate the area and alert others.
- If safe to do so, contain the spill to prevent it from spreading.
- Follow institutional emergency procedures.
- First Aid:
- Inhalation: Move to fresh air.
- Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.
- Ingestion: Rinse mouth with water. Do not induce vomiting.
6. Disposal Plan:
- Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
- Do not allow the product to enter drains.
- Place waste in a clearly labeled, sealed container.
Handling Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
